Norethindrone acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-REGVOWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858970 | |
| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38673-38-0 | |
| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mentioned Chemical Compounds
Pharmacokinetic and Biotransformation Profile of Norethindrone Acetate
Systemic Absorption and Bioavailability Characteristics
Upon oral administration, norethindrone (B1679910) acetate (B1210297) is rapidly and completely deacetylated to its active form, norethindrone (NET). fda.govmedthority.comfda.reportnih.govnih.gov The disposition of norethindrone acetate is therefore indistinguishable from that of orally administered norethindrone. fda.govmedthority.comfda.reportnih.govnih.gov Peak plasma concentrations of norethindrone are generally observed approximately 2 hours after administration. fda.govfda.reportnih.govt3db.ca
A study involving 29 healthy female volunteers provided the following pharmacokinetic parameters for norethindrone after a single oral dose of this compound: fda.govnih.gov
| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |
| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |
| Cmax (ng/ml) | 26.19 ± 6.19 |
| tmax (h) | 1.83 ± 0.58 |
| t1/2 (h) | 8.51 ± 2.19 |
| Data from a single-dose study in 29 healthy female volunteers. fda.govnih.gov |
Plasma Protein Binding Dynamics
Once in the systemic circulation, norethindrone is extensively bound to plasma proteins. fda.govnih.govfda.gov Approximately 97% of circulating norethindrone is bound, with only a small fraction remaining free and biologically active. wikipedia.org The volume of distribution of norethindrone is about 4 L/kg. fda.govmedthority.comnih.govnih.gov
Sex Hormone-Binding Globulin (SHBG) Interactions
A significant portion of norethindrone, approximately 36%, binds to sex hormone-binding globulin (SHBG). fda.govmedthority.comnih.govnih.govwikipedia.org SHBG is a protein that binds to sex hormones, and this interaction can influence the bioavailability and clearance of norethindrone. nih.gov The binding of norethindrone to SHBG is a key aspect of its transport in the bloodstream. nih.gov It has been observed that norethindrone can dose-dependently decrease circulating SHBG levels, which is a characteristic shared with androgens. wikipedia.org
Albumin Binding
The majority of norethindrone in circulation, around 61%, is bound to albumin. fda.govmedthority.comnih.govnih.govwikipedia.org Albumin is a major plasma protein that binds to a wide variety of molecules, including hormones. nih.gov This extensive binding to albumin further limits the concentration of free, active norethindrone. fda.govnih.govfda.govnih.gov
| Plasma Protein | Percentage of Norethindrone Bound |
| Albumin | 61% |
| Sex Hormone-Binding Globulin (SHBG) | 36% |
| Free (unbound) | ~3% |
| Approximate distribution of norethindrone binding in plasma. fda.govmedthority.comnih.govnih.govwikipedia.orgmedcraveebooks.com |
Hepatic Biotransformation Pathways
Norethindrone undergoes extensive biotransformation, primarily in the liver. fda.govmedthority.comfda.reportnih.govt3db.ca The metabolic processes involve reduction and conjugation reactions, which facilitate its excretion from the body. fda.govmedthority.comfda.reportnih.gov
Reductive Metabolism
The primary metabolic pathway for norethindrone involves the reduction of the α,β-unsaturated ketone in the A-ring of the steroid structure. medcraveebooks.comnih.gov This process leads to the formation of various metabolites, including 5α-dihydro-norethisterone and tetrahydro-norethisterone metabolites. medcraveebooks.comnih.govnih.gov
Conjugation Reactions (Sulfate and Glucuronide)
Following reduction, the metabolites of norethindrone undergo conjugation reactions, primarily with sulfate (B86663) and glucuronide. fda.govmedthority.comfda.reportnih.govnih.gov The majority of the metabolites found circulating in the blood are sulfates. fda.govmedthority.comfda.reportnih.govnih.gov For urinary excretion, the metabolites are predominantly in the form of glucuronides, although sulfates are also present in approximately equal amounts. fda.govmedthority.comfda.reportnih.govnih.govnih.gov These conjugation processes increase the water solubility of the metabolites, allowing for their efficient elimination in both urine and feces. fda.govmedthority.comfda.reportnih.gov A small fraction of this compound can also be metabolically converted to ethinyl estradiol (B170435). nih.govfda.gov
Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4, CYP2C19, CYP1A2, CYP2A6)
The biotransformation of norethindrone, the active metabolite of this compound, is significantly influenced by the cytochrome P450 (CYP) system of enzymes. fda.gov Research has identified several CYP isoforms that participate in its metabolism.
The primary enzyme responsible for the oxidative metabolism of norethindrone is CYP3A4 . fda.gov This is a crucial pathway in the clearance of the compound. In vitro studies have demonstrated that CYP3A4 is the main catalyst for the hydroxylation of norethindrone. medscape.com This is further supported by the fact that potent inhibitors of CYP3A4 can affect norethindrone's metabolism. medscape.com
The involvement of these enzymes highlights the potential for drug-drug interactions. Substances that induce or inhibit these CYP enzymes, particularly CYP3A4, may alter the plasma concentrations of norethindrone, potentially affecting its efficacy or adverse effect profile. medscape.com
Identification and Characterization of Primary Metabolites
Upon oral administration, this compound undergoes rapid and complete deacetylation to its pharmacologically active form, norethindrone. medthority.comfda.govfda.govnih.govfda.report The metabolic disposition of this compound is therefore indistinguishable from that of orally administered norethindrone. fda.govfda.govnih.govfda.report
The primary metabolic pathway for norethindrone involves extensive biotransformation, principally through reduction of the A-ring of the steroid structure. fda.govfda.govnih.govmedcraveebooks.com This reduction leads to the formation of several metabolites, including 5-alpha-dihydro-norethisterone and 3-beta, 5-alpha-tetrahydro-norethisterone. medcraveebooks.com
Following this initial reduction, the metabolites undergo conjugation reactions. The majority of the metabolites found circulating in the plasma are in the form of sulfates. fda.govfda.govnih.gov In contrast, the metabolites that are excreted in the urine are predominantly glucuronide conjugates. fda.govfda.govnih.gov A minor metabolic pathway also involves the aromatization of the A-ring, which results in the conversion of a small amount of norethindrone to ethinyl estradiol. fda.govmedcraveebooks.com
Excretion Kinetics and Elimination Half-Life
The elimination of norethindrone and its metabolites occurs through both renal and fecal pathways. fda.govfda.govnih.gov Following administration, the metabolites are excreted in both urine and feces. fda.govfda.govnih.gov
The elimination half-life of norethindrone following a single oral dose of this compound is approximately 8 to 9 hours. medthority.comfda.govfda.report The plasma clearance for norethindrone is estimated to be around 0.4 L/hr/kg. fda.govnih.gov
One study involving an intravenous injection of radiolabeled this compound observed a biphasic disappearance from the plasma. nih.gov An initial rapid phase had a half-life of about 7.5 minutes, followed by a slower phase with a half-life of 51.5 hours for this compound itself. nih.gov The main metabolite, norethindrone, had an average plasma disappearance half-life of 34.8 hours in this study. nih.gov
Table 1: Pharmacokinetic Parameters of Norethindrone After a Single Oral Dose of this compound in Healthy Women (n=29)
| Parameter | Arithmetic Mean ± SD |
| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |
| Cmax (ng/ml) | 26.19 ± 6.19 |
| tmax (h) | 1.83 ± 0.58 |
| t1/2 (h) | 8.51 ± 2.19 |
| AUC = area under the curve, Cmax = maximum plasma concentration, tmax = time at maximum plasma concentration, t1/2 = half-life, SD = standard deviation | |
| Source: medthority.comfda.gov |
Research on Pharmacokinetic Variability in Special Populations
The pharmacokinetic profile of this compound can be influenced by various patient-specific factors. However, dedicated research in several special populations remains limited.
Age-Related Pharmacokinetic Studies
Formal pharmacokinetic studies to evaluate the effect of age on the disposition of norethindrone following the administration of this compound have not been conducted. medthority.comfda.govfda.report While it is generally recognized that aging can lead to a decline in the functional reserve of multiple organs, which can influence drug disposition, specific data for this compound in the geriatric population is not available. nih.gov General age-related physiological changes, such as decreased renal elimination and altered hepatic metabolism, could theoretically impact the pharmacokinetics of norethindrone, but this has not been specifically studied. msdmanuals.com Safety and efficacy have been established in women of reproductive age, and it is expected to be similar for postpubertal adolescents. drugs.com
Racial and Ethnic Differences in Drug Disposition
The effect of race or ethnicity on the pharmacokinetics of norethindrone after the administration of this compound has not been evaluated in dedicated studies. medthority.comfda.govfda.report While racial and ethnic differences in the metabolism of various drugs have been documented and are often attributed to genetic variations in metabolic enzymes, no specific research has been published regarding such variations for this compound. escholarship.org
Impact of Hepatic and Renal Impairment on Pharmacokinetics
Hepatic Impairment:
Specific pharmacokinetic studies on the effect of hepatic disease on the disposition of norethindrone after the administration of this compound have not been performed. medthority.comfda.govfda.gov However, since steroid hormones are extensively metabolized by the liver, it is anticipated that hepatic impairment may lead to poor metabolism of norethindrone. fda.govdrugs.com The use of this compound is contraindicated in individuals with markedly impaired liver function or active liver disease. medthority.comfda.gov
Renal Impairment:
The effect of renal disease on the pharmacokinetics of norethindrone following this compound administration has not been formally evaluated in dedicated studies. medthority.comfda.govfda.reportdrugs.com However, one study investigated the pharmacokinetics of a combination oral contraceptive containing ethinyl estradiol and norethindrone in premenopausal women with chronic renal failure who were undergoing peritoneal dialysis. fda.govfda.govnih.govnih.gov The results of this study indicated that the plasma concentration of norethindrone was unchanged in these patients compared to premenopausal women with normal renal function. fda.govfda.govnih.govnih.gov This suggests that renal impairment may not significantly alter the clearance of norethindrone. nih.gov
Advanced Clinical Research on Norethindrone Acetate Therapeutic Efficacy
Endometriosis Management Research
Norethindrone (B1679910) acetate (B1210297) is a synthetic progestin that has been extensively studied for its therapeutic effects in managing endometriosis, a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. oup.comnih.gov Research has focused on its ability to alleviate pain symptoms, modulate endometriotic lesions, and its long-term viability as a treatment option. nih.govdroracle.ai As a derivative of 19-nortestosterone, it is recognized for its strong endometrial antiproliferative effects. oup.comdroracle.ai
Clinical investigations have consistently demonstrated the efficacy of norethindrone acetate in reducing the primary pain symptoms associated with endometriosis. Studies involving women with symptomatic endometriosis have reported significant relief from dysmenorrhea (painful menstruation), noncyclic pelvic pain, and dyspareunia (painful intercourse). nih.govendometriosis.org
Long-term research on patients with rectovaginal endometriosis further supports these findings. A five-year study observed that the intensity of chronic pelvic pain and deep dyspareunia significantly decreased from baseline throughout the treatment period. nih.govendometriozisdernegi.org Dyschezia (painful bowel movements) also showed improvement within the first year of therapy. nih.govendometriozisdernegi.org Similarly, a 12-month prospective study focusing on women with colorectal endometriosis found that this compound led to a significant improvement in the intensity of chronic pelvic pain, deep dyspareunia, and dyschezia. oup.comresearchgate.net
Table 1: Efficacy of this compound on Endometriosis-Related Pain Symptoms
| Symptom | Study Population | Key Finding | Source |
|---|---|---|---|
| Dysmenorrhea | 52 women with laparoscopically diagnosed endometriosis | 92.3% of patients experienced relief. | nih.gov |
| Noncyclic Pelvic Pain | 52 women with laparoscopically diagnosed endometriosis | 89.2% of patients experienced relief. | nih.gov |
| Chronic Pelvic Pain | 103 women with rectovaginal endometriosis (5-year study) | Significant decrease in pain intensity. | nih.govendometriozisdernegi.org |
| Deep Dyspareunia | 103 women with rectovaginal endometriosis (5-year study) | Significant decrease in pain intensity. | nih.govendometriozisdernegi.org |
| Dyschezia | 40 women with colorectal endometriosis (12-month study) | Significant improvement in intensity. | oup.comresearchgate.net |
Research has specifically investigated the effect of this compound on gastrointestinal symptoms in patients with colorectal endometriosis. oup.comresearchgate.net A prospective pilot study involving 40 women with this condition demonstrated that treatment could provide relief for specific bowel-related symptoms. oup.comresearchgate.net
The administration of this compound was effective in improving dyschezia, diarrhea, and intestinal cramping. oup.comresearchgate.netoup.com Furthermore, the treatment led to the disappearance of symptoms that were cyclical in nature, including diarrhea and constipation during the menstrual cycle, as well as cyclical rectal bleeding. oup.comresearchgate.netoup.com However, the therapy did not produce a significant effect on non-cyclical constipation, abdominal bloating, or a feeling of incomplete evacuation. oup.comresearchgate.netoup.com The findings suggest that the therapeutic benefits are most pronounced for gastrointestinal symptoms linked to the menstrual cycle. oup.comresearchgate.net
Table 2: Effect of this compound on Gastrointestinal Symptoms in Colorectal Endometriosis
| Symptom | Observed Effect | Source |
|---|---|---|
| Dyschezia | Significant Improvement | oup.comresearchgate.net |
| Diarrhea (non-cyclical) | Significant Improvement | oup.comoup.com |
| Intestinal Cramping | Significant Improvement | oup.comoup.com |
| Cyclical Rectal Bleeding | Disappearance of Symptom | oup.comoup.com |
| Cyclical Diarrhea/Constipation | Disappearance of Symptom | oup.comoup.com |
| Constipation (non-cyclical) | No Significant Effect | oup.comoup.com |
| Abdominal Bloating | No Significant Effect | oup.comoup.com |
| Feeling of Incomplete Evacuation | No Significant Effect | oup.comoup.com |
The long-term use of this compound for endometriosis has been evaluated to determine its sustained efficacy and patient acceptability. In a retrospective cohort study that followed 103 women with rectovaginal endometriosis for five years, 59.2% of the participants continued the therapy for the full duration. nih.govendometriozisdernegi.org Among those who completed the five-year treatment, 68.8% reported being satisfied or very satisfied. nih.govresearchgate.net When calculated from the initial number of patients enrolled (an intention-to-treat analysis), 40.8% of the original cohort was satisfied with the long-term treatment. nih.govresearchgate.net
In a 12-month comparative study, the satisfaction rate for this compound was found to be higher than for an extended-cycle oral contraceptive. endoadeno.org.tr At the end of the study, 74% of patients in the this compound group were either satisfied or very satisfied with their treatment, compared to 52% in the oral contraceptive group. endoadeno.org.tr These studies indicate that while dropout rates exist, a substantial portion of patients find this compound to be an effective and acceptable option for the long-term management of endometriosis symptoms. nih.govendoadeno.org.tr
Magnetic Resonance Imaging (MRI) is a non-invasive technique used to assess the response of endometriosis lesions to medical therapy. nih.govradiopaedia.org MRI can detect endometriotic lesions, which often appear as T1-hyperintense (bright) spots due to blood products, and deep infiltrating endometriosis, which typically presents as T2-hypointense (dark) solid nodules due to fibromuscular hyperplasia. nih.govradiologyassistant.nlappliedradiology.com
Table 3: Radiological Outcomes of Long-Term this compound Treatment on Endometriosis Lesions (5-Year Study)
| Radiological Response | Percentage of Patients | Source |
|---|---|---|
| Partial Response (Lesion Decrease) | 55.9% | nih.govendometriozisdernegi.org |
| Stable Disease (No Change) | 32.2% | nih.govendometriozisdernegi.org |
| Disease Progression (Lesion Increase) | 11.9% | nih.gov |
The therapeutic efficacy of this compound has been compared to that of other progestins, most notably dienogest, which is also widely used for endometriosis management. nih.govendometriozisdernegi.org The results from comparative studies have been mixed, suggesting nuanced differences between the two compounds.
A prospective, randomized trial comparing this compound with dienogest found that both progestins effectively reduced pain scores over 12 months, with no significant differences between the groups for dysmenorrhea or chronic pelvic pain relief. nih.gov However, this study did find that this compound demonstrated a significantly greater reduction in the size of endometriomas compared to dienogest. nih.gov
Conversely, a retrospective study analyzing symptomatic women with ovarian endometriomas concluded that while both drugs reduced endometrioma size, dienogest was significantly more effective at decreasing pain symptoms, including chronic pelvic pain, dysmenorrhea, and dyspareunia, at both 6 and 12 months of treatment. endometriozisdernegi.org Another observational study found the two medications to have equal efficacy in pain relief. h1.co These differing results highlight the need for further research to clarify the relative strengths of each progestin for specific outcomes in endometriosis treatment. endometriozisdernegi.orgoup.com
This compound is also utilized as a component of combination therapeutic regimens, often to enhance efficacy or mitigate the effects of other primary treatments. biospace.comnih.govamsterdamumc.nl
One such regimen combines a gonadotropin-releasing hormone (GnRH) antagonist (relugolix) with estradiol (B170435) and this compound. biospace.comnih.gov A long-term extension study of this combination therapy demonstrated clinically meaningful reductions in both menstrual pain and non-menstrual pelvic pain over one year. biospace.com Specifically, 84.8% of women experienced a reduction in dysmenorrhea and 73.3% had a reduction in non-menstrual pelvic pain. biospace.com The addition of this compound and estradiol serves as "add-back" therapy to help alleviate hypoestrogenic symptoms that can be caused by GnRH antagonists. droracle.aiamsterdamumc.nlwithpower.com
Other combination approaches have been explored. A study pairing the aromatase inhibitor letrozole with this compound and calcium also showed a significant improvement in pain scores for patients with endometriosis. nih.gov Additionally, clinical trials have been designed to investigate the co-administration of this compound with a levonorgestrel-containing intrauterine device (IUD), with the hypothesis that the combination may maximize pain control and improve bleeding patterns, particularly in adolescents. clinicaltrials.govwithpower.com
Combination Therapeutic Regimens
Adjunctive Use with Gonadotropin-Releasing Hormone (GnRH) Agonists (Add-Back Therapy)
Gonadotropin-releasing hormone (GnRH) agonists are effective in managing endometriosis-associated pelvic pain; however, their long-term use is limited by hypoestrogenic side effects, notably the loss of bone mineral density (BMD). nih.govwithpower.com Hormonal add-back therapy is utilized to mitigate these adverse effects while preserving the therapeutic efficacy of the GnRH agonist. researchgate.net this compound is frequently studied as a progestin-only add-back agent due to its unique properties. researchgate.net
Research has demonstrated that add-back therapy with this compound successfully preserves bone health in adolescents and young women undergoing GnRH agonist treatment for endometriosis. nih.govnih.gov A 12-month randomized, double-blind controlled trial involving 51 young women (ages 15-22) compared the efficacy of two add-back regimens: this compound plus a placebo versus this compound plus conjugated equine estrogens. nih.govnih.govjwatch.org In this study, participants receiving this compound monotherapy as add-back showed stabilization of total body, lumbar spine, and hip BMD over the 12 months of GnRH agonist therapy. nih.gov
Furthermore, the addition of this compound in add-back regimens has been shown to improve the quality of life for patients on GnRH agonists. nih.gov The same randomized controlled trial revealed that treatment with a GnRH agonist plus an add-back regimen led to significant improvements in physical health-related quality of life scores over 12 months. nih.gov Specifically, the group receiving the combination of this compound and conjugated equine estrogens showed greater improvements in pain, vitality, and physical health subscales compared to those receiving this compound alone. nih.gov Both add-back regimens were effective in preventing adverse mental health changes or an increase in menopausal symptoms sometimes associated with GnRH agonist use. nih.gov
Table 1: Effect of this compound Add-Back Therapy on Bone Mineral Density (BMD) in Patients on GnRH Agonists
| Add-Back Regimen | Study Duration | Key Finding on BMD | Source |
|---|---|---|---|
| This compound + Placebo | 12 Months | Stabilization of total body, lumbar spine, and hip BMD. | nih.gov |
| This compound + Conjugated Equine Estrogens | 12 Months | Marginally significant increase in total body BMD. | nih.govnih.gov |
Concurrent Administration with Levonorgestrel-Releasing Intrauterine Devices (LNG-IUD)
The levonorgestrel-releasing intrauterine device (LNG-IUD) is recognized as a promising long-term treatment for endometriosis, particularly for adolescents and young adults. clinicaltrials.govchildrenshospital.org It acts by delivering levonorgestrel (B1675169) directly to the uterine cavity, causing atrophy of the uterine lining. childrenshospital.org While effective, the LNG-IUD may not completely suppress endometriosis-related pain and can be associated with unfavorable bleeding patterns, which are common reasons for early discontinuation. clinicaltrials.govchildrenshospital.org
To address these limitations, clinical research is underway to investigate the concurrent administration of this compound with the LNG-IUD. clinicaltrials.gov A prospective, double-blind, randomized trial has been designed to test the hypothesis that adding systemic this compound to the locally-acting LNG-IUD will improve bleeding patterns, maximize pain control, and ultimately increase the continuation rates of the IUD for adolescents with endometriosis. clinicaltrials.govwithpower.com The rationale is that this combination therapy may be optimal for effectively treating endometriosis pain, controlling bleeding, and providing contraception with minimal side effects. childrenshospital.org
Research on Adenomyosis Management
Adenomyosis is a condition characterized by the presence of endometrial tissue within the myometrium, often causing significant pelvic pain and heavy menstrual bleeding. nih.gov Medical management is an alternative to surgery, and research has explored the role of this compound in treating symptomatic adenomyosis. nih.govsemanticscholar.orgdocumentsdelivered.com Progestins like this compound are thought to have an antiproliferative effect, which may help in inducing the regression of adenomyosis, thereby relieving pain and reducing bleeding. researchgate.net
A retrospective chart review evaluated the efficacy of this compound in 28 premenopausal women with adenomyosis who presented with moderate to severe pelvic pain and bleeding. nih.govnih.gov The study found a significant improvement in both dysmenorrhea (painful periods) and menorrhagia (heavy bleeding) after treatment with this compound. nih.govresearchgate.net Patients demonstrated the maximum response to treatment at the three-month mark, and this relief was maintained throughout the treatment period. nih.gov The results indicated that both pain and bleeding scores decreased significantly from pretreatment levels. nih.gov
Table 2: Efficacy of this compound in Adenomyosis Symptom Management
| Symptom Score | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value | Source |
|---|---|---|---|---|
| Dysmenorrhea | 62.5 ± 9.1 | 11.3 ± 3.1 | < 0.001 | nih.gov |
| Bleeding | 28.1 ± 2.4 | 8.1 ± 8.5 | < 0.001 | nih.gov |
Studies on Abnormal Uterine Bleeding Management
Abnormal uterine bleeding (AUB) is a common gynecological issue affecting women of reproductive age, characterized by variations in the regularity, frequency, duration, or volume of menstrual bleeding. nih.govdrugsincontext.comnih.gov Hormonal therapy is often a first-line treatment, and this compound, a synthetic progestogen, is widely used for this purpose. nih.govwalterbushnell.com
Clinical studies have focused on the efficacy and tolerability of this compound in managing AUB. nih.govdrugsincontext.com It has been shown to be an effective treatment for reducing menstrual blood loss. walterbushnell.com One study noted that norethisterone (norethindrone) reduced menstrual blood loss by a median of 87%. walterbushnell.com Controlled-release formulations of this compound are considered promising for AUB management as they help maintain constant drug levels in the blood. nih.govnih.gov A retrospective analysis of Indian women with ovulatory AUB found that a once-daily administration of controlled-release norethisterone was effective and safe. researchgate.net Another comparative study concluded that norethisterone progestogen was more effective in regulating cycles and arresting bleeding in women with AUB than dydrogesterone. walterbushnell.com In the norethisterone group, 75 out of 100 patients achieved a regular cycle, compared to 46 out of 100 in the dydrogesterone group. walterbushnell.com
Research in Secondary Amenorrhea Treatment
Secondary amenorrhea is defined as the absence of menstrual periods for three or more months in a woman who has previously had regular cycles. nih.gov The condition can result from various issues affecting the hypothalamus, pituitary, ovaries, or uterus. nih.gov Treatment is directed at the underlying cause, and progestogens like this compound may be used to induce withdrawal bleeding. clinicaltrials.gov
A multicenter, randomized clinical trial was designed to evaluate the effects of different treatments on inducing withdrawal bleeding in women with secondary amenorrhea. clinicaltrials.gov This type of research is crucial for establishing the effectiveness of progestin challenges in these patients. Additionally, a Phase I clinical trial involving this compound as a contraceptive minipill noted that while it effectively suppressed ovulation, a side effect in some participants was amenorrhea. nih.gov This highlights the compound's potent effect on the menstrual cycle, which is harnessed therapeutically to manage various gynecological conditions.
Exploratory Research into Other Clinical Applications
Investigation in Catamenial Epilepsy and Headaches
This compound has been investigated as a therapeutic option for catamenial epilepsy, a condition characterized by an increase in seizure frequency in relation to the menstrual cycle. The rationale for its use lies in its ability to suppress ovulation and menstruation, thereby mitigating the hormonal fluctuations thought to trigger seizures.
A retrospective chart review at Massachusetts General Hospital and Brigham and Women's Hospital analyzed the efficacy of this compound in women with epilepsy. Of the 78 patients identified, 14 were included in the final analysis. The study found that six of these patients showed a definite improvement in seizure frequency after starting this compound. Notably, six patients achieved seizure freedom after one year of treatment, and seven experienced an improvement in focal to bilateral tonic-clonic seizures.
However, the broader evidence for the efficacy of norethisterone (a closely related progestin) in catamenial epilepsy is of very low certainty. A review of two randomized controlled trials with a total of 24 participants found no significant difference in the change in seizure frequency between norethisterone and a placebo. These studies were noted to be underpowered, meaning that important clinical effects cannot be definitively ruled out. One of the reviewed studies reported that while the number of seizures on days outside of the perimenstrual period was higher with norethisterone, the exacerbation of seizure frequency during the perimenstrual period was lower. Headaches have been reported as a frequently occurring adverse event in studies of norethisterone for catamenial epilepsy.
Research Findings on this compound in Catamenial Epilepsy
| Study Type | Number of Patients | Key Findings |
|---|---|---|
| Retrospective Chart Review | 14 | 6 patients showed definite improvement in seizure frequency. |
| Retrospective Chart Review | 14 | 6 patients achieved seizure freedom after one year. |
| Retrospective Chart Review | 14 | 7 patients had improvement in focal to bilateral tonic-clonic seizures. |
| Review of 2 RCTs | 24 | No statistically significant difference in seizure frequency compared to placebo. |
Role in Catamenial Pneumothorax (Endometriosis-Related)
Catamenial pneumothorax is a rare condition involving the presence of air in the pleural cavity, occurring in temporal relation to menstruation. It is strongly associated with thoracic endometriosis. The therapeutic approach often involves a combination of surgical intervention and hormonal therapy to prevent recurrence by suppressing ovulation and menstruation.
This compound is utilized as a hormonal therapy in this context. In one reported case, a patient diagnosed with endometriosis of the chest, lung, and diaphragm was started on this compound daily. Following a recurrence of pneumothorax and further surgery, the dosage was increased, after which her pelvic pain subsided and her condition improved. Subsequent imaging showed regression of her adenomyosis and endometriotic lesions, likely attributable to the hormonal therapy.
The primary goal of hormonal therapy in catamenial pneumothorax is to reduce the high rate of recurrence following surgery. Postoperative recurrence rates of catamenial pneumothorax are estimated to be around 30%. Hormonal therapies are thought to control residual endometrial tissues. While studies have shown that postoperative hormonal therapies, in general, are associated with a significant reduction in the risk of recurrence, the specific efficacy of this compound compared to other hormonal treatments is not yet definitively established through large-scale trials.
Reported Outcomes of Hormonal Therapy in Catamenial Pneumothorax
| Treatment Approach | Reported Recurrence Rate | Timeframe |
|---|---|---|
| Surgery without Hormonal Therapy | 30% | Postoperative |
| Surgery with Hormonal Therapy | Lower than surgery alone (specific rate for this compound not isolated in large studies) | Postoperative |
Studies on Scleroderma (Therapeutic Outcomes and Limitations)
The therapeutic value of this compound in the treatment of scleroderma (progressive systemic sclerosis) has been evaluated, with findings suggesting limited efficacy. In one study, nine patients with scleroderma completed at least six months of treatment with norethisterone acetate.
Subjective improvement was reported by a minority of participants, with two patients noting some benefit during the treatment period and one claiming improvement after the treatment had ceased. However, objective measures of disease activity showed only occasional and minor improvements. These assessments included skin elasticity tests, skin biopsies, calorimetry, and respiratory function tests. There was no significant response to treatment in terms of urinary glycosaminoglycan excretion, with the exception of one patient who showed a considerable decrease.
Therapeutic Outcomes of this compound in Scleroderma Study
| Assessment Method | Number of Patients Assessed | Outcome |
|---|---|---|
| Patient-Reported Benefit | 9 | 2 reported some benefit during treatment, 1 reported improvement after. |
| Skin Elasticity Tests | 6 | Occasional improvement. |
| Skin Biopsy | 4 | Occasional improvement. |
| Calorimetry | 8 | Occasional improvement. |
| Respiratory Function Tests | 9 | Occasional improvement. |
| Urinary Glycosaminoglycan Excretion | Not specified | No response, except in 1 patient who showed a considerable decrease. |
Pharmacological Interactions and Concomitant Drug Considerations
Drug Interactions Involving Cytochrome P450 Enzyme Induction
The metabolism of progestogens like norethindrone (B1679910) acetate (B1210297) can be accelerated when co-administered with drugs that induce drug-metabolizing enzymes, particularly the CYP450 enzymes. searchlightpharma.com Norethindrone is partially metabolized by CYP3A4. wikipedia.org
Impact on Norethindrone Acetate Plasma Levels and Efficacy
Inducers of CYP3A4 can decrease the plasma concentrations of this compound. medscape.comfda.gov This reduction in circulating levels of the hormone may lead to diminished therapeutic effects. medscape.comfda.gov For instance, in the context of contraception, this could result in a higher risk of unintended pregnancy and an increased incidence of breakthrough bleeding. fda.govfda.govdrugs.com
Specific Inducers (e.g., Rifampicin (B610482), Anticonvulsants, St. John's Wort)
Several classes of drugs are known to be potent inducers of CYP3A4 and can significantly interact with this compound.
Rifampicin and other anti-infectives: The anti-infective agent rifampicin is a well-documented inducer of CYP3A4. europa.eu Its co-administration has been shown to decrease norethindrone exposure by 42%. wikipedia.org Other anti-infectives like rifabutin, nevirapine, and efavirenz (B1671121) can also increase the metabolism of progestogens. europa.eu
Anticonvulsants: Certain anticonvulsant medications, including phenobarbital, phenytoin, and carbamazepine, are known to induce CYP450 enzymes. fda.goveuropa.eu Their use can lead to accelerated clearance of norethindrone, potentially reducing its effectiveness. fda.govdrugs.com Other anticonvulsants with similar effects include topiramate, oxcarbazepine, felbamate, and rufinamide. fda.gov However, not all anticonvulsants interact with this compound. For example, gabapentin (B195806) does not induce hepatic metabolism and is unlikely to cause contraceptive failure when used concurrently. nih.gov
St. John's Wort (Hypericum perforatum): This herbal supplement is a known inducer of CYP3A4 and the transport protein P-glycoprotein. europa.eunih.gov Co-administration of St. John's Wort with oral contraceptives has been associated with breakthrough bleeding and unplanned pregnancies. drugs.comnih.gov This interaction is believed to be due to the accelerated clearance of the contraceptive hormones. drugs.com
The following table summarizes the interactions between this compound and specific CYP450 inducers.
| Inducer Drug/Substance | Enzyme(s) Induced | Effect on this compound | Clinical Implication |
| Rifampicin | CYP3A4 europa.eu | Decreased plasma concentration wikipedia.org | Reduced efficacy, breakthrough bleeding fda.govfda.gov |
| Anticonvulsants (e.g., Phenobarbital, Phenytoin, Carbamazepine) | CYP3A4 fda.goveuropa.eu | Decreased plasma concentration fda.govdrugs.com | Reduced efficacy, breakthrough bleeding fda.govdrugs.com |
| St. John's Wort | CYP3A4, P-glycoprotein europa.eunih.gov | Decreased plasma concentration drugs.com | Reduced efficacy, breakthrough bleeding, unintended pregnancy drugs.comnih.gov |
| Other Inducers (e.g., Bosentan, Aprepitant) | CYP3A4 fda.gov | Decreased plasma concentration fda.gov | Potential for reduced efficacy fda.gov |
Drug Interactions Involving Cytochrome P450 Enzyme Inhibition
Conversely, drugs that inhibit the activity of CYP450 enzymes can affect the metabolism of this compound. europa.eu
Consequences for this compound Systemic Exposure and Safety Profile
Inhibitors of CYP3A4 can increase the plasma concentrations of this compound. medscape.comrxlist.com This elevated systemic exposure could potentially lead to an increase in the incidence or severity of side effects. pdr.net However, studies have shown that the impact of strong CYP3A4 inhibitors on norethindrone exposure is generally mild, with less than a 50% increase in most cases. nih.gov
Specific Inhibitors (e.g., Antifungals, Grapefruit Juice)
Antifungals: Azole antifungals such as ketoconazole, itraconazole, and fluconazole (B54011) are known inhibitors of CYP3A4. rxlist.compdr.netnih.gov Ketoconazole, a potent inhibitor, has been shown to strongly inhibit the biotransformation of norethindrone. nih.gov Co-administration of these antifungals may lead to increased plasma concentrations of norethindrone. europa.eurxlist.com
Grapefruit Juice: Grapefruit juice contains compounds that can inhibit CYP3A4-mediated metabolism in the gut wall. drugs.comdrugs.com This can lead to increased bioavailability and higher plasma concentrations of drugs that are substrates for this enzyme, including norethindrone. drugs.comwebmd.com The effect can be variable and depends on the amount and preparation of the grapefruit juice consumed. drugs.com
The table below details the interactions between this compound and specific CYP450 inhibitors.
| Inhibitor Drug/Substance | Enzyme(s) Inhibited | Effect on this compound | Potential Clinical Implication |
| Azole Antifungals (e.g., Ketoconazole, Itraconazole, Fluconazole) | CYP3A4 rxlist.compdr.netnih.gov | Increased plasma concentration europa.eurxlist.com | Potential for increased side effects pdr.net |
| Grapefruit Juice | CYP3A4 (in the gut wall) drugs.comdrugs.com | Increased plasma concentration drugs.comwebmd.com | Potential for increased side effects drugs.comwebmd.com |
| HIV Protease Inhibitors (e.g., Ritonavir, Atazanavir) | CYP3A4 searchlightpharma.comrxlist.com | Can either increase or decrease plasma levels searchlightpharma.comrxlist.com | Variable effects on efficacy and safety searchlightpharma.comrxlist.com |
Pharmacodynamic Interactions with Co-Administered Medications
Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. This compound can have pharmacodynamic interactions with several other medications.
Cyclosporine: Concurrent use of this compound may lead to increased plasma levels of cyclosporine, potentially increasing the risk of its associated toxicities. searchlightpharma.comdrugs.comwebmd.com This may necessitate a dose adjustment and closer monitoring of cyclosporine levels. drugs.com
Lamotrigine (B1674446): Oral contraceptives containing progestins like norethindrone have been shown to decrease the plasma concentration of the anticonvulsant lamotrigine, likely by inducing its glucuronidation. drugs.comnih.gov This can reduce seizure control, and dosage adjustments of lamotrigine may be necessary when starting or stopping this compound. drugs.comnih.gov
Antidiabetic Medications: Progestins may impair glucose tolerance. medscape.com Therefore, women taking antidiabetic medications may require adjustments to their dosage when also taking this compound. medscape.com
Thyroid Hormone Replacement Therapy: Women on thyroid hormone replacement therapy may need increased doses of thyroid hormone as the use of combined oral contraceptives can increase the serum concentration of thyroid-binding globulin. fda.gov
Alterations in Concomitant Drug Metabolism and Clearance
This compound has the potential to alter the metabolism and clearance of concurrently administered immunosuppressive drugs, notably cyclosporine. drugs.com Reports indicate that norethindrone may increase the blood levels and effects of cyclosporine. drugs.comnih.gov This interaction is significant because elevated cyclosporine concentrations can heighten the risk of serious side effects affecting the kidneys, liver, and nervous system. drugs.com
The mechanism behind this interaction is likely related to the inhibition of cyclosporine metabolism. nih.gov When norethindrone and cyclosporine are used together, it may be necessary to adjust the dosage of cyclosporine and to monitor its levels in the blood more frequently to ensure safe and effective use. drugs.com Patients should be vigilant for symptoms that may indicate excessive cyclosporine levels, such as nausea, vomiting, abdominal pain, dizziness, fatigue, headache, tremors, seizures, fever, unusual bleeding or bruising, and changes in urination. drugs.com
It is important to note that this interaction is not limited to norethindrone alone; other progestins have also been implicated in similar interactions with cyclosporine. nih.gov Therefore, healthcare providers should exercise caution when prescribing this compound to patients receiving immunosuppressive therapy with cyclosporine.
Comprehensive Drug Interaction Profiles
This compound is subject to a wide range of drug interactions that can affect its efficacy and safety. These interactions can be broadly categorized based on their clinical significance as major, moderate, or minor. drugs.com It is known to interact with at least 267 different drugs. drugs.com
Several classes of drugs can decrease the effectiveness of this compound by increasing its metabolism. These include certain antibiotics like rifampin, anticonvulsants such as phenobarbital, carbamazepine, and phenytoin, as well as the herbal supplement St. John's Wort. clevelandclinic.orgwebmd.comfda.gov Co-administration with these substances can lead to lower plasma concentrations of norethindrone, potentially resulting in reduced contraceptive efficacy or breakthrough bleeding. fda.govkaiserpermanente.org
Conversely, this compound can also affect the metabolism of other drugs. For example, it may inhibit the metabolism of certain compounds, leading to increased plasma concentrations. fda.gov This has been observed with drugs like cyclosporine, as detailed previously. drugs.comfda.gov
The following interactive table provides a summary of notable drug interactions with this compound.
It is essential for healthcare providers to review a patient's complete medication list, including over-the-counter drugs and herbal supplements, before initiating treatment with this compound to avoid potential drug interactions. webmd.comkaiserpermanente.org
Safety Profile and Long Term Research Outcomes
Metabolic and Biochemical Effects
The metabolic and biochemical influence of norethindrone (B1679910) acetate (B1210297) has been a subject of extensive research, particularly concerning its effects on lipid profiles and carbohydrate metabolism. These investigations are crucial for understanding its long-term safety and physiological impact.
Norethindrone acetate's impact on lipid profiles has been observed in various studies, often in combination with estrogens. A meta-analysis of 32 randomized controlled trials (RCTs) revealed that the administration of 17β-estradiol alongside norethisterone acetate resulted in significant reductions in several key lipid parameters. nih.gov Specifically, the analysis reported decreases in low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), total cholesterol (TC), and triglycerides (TG). nih.gov The reduction in HDL-C was found to have a negative correlation with the duration of treatment. nih.gov
Another study focusing on postmenopausal women receiving estrogen replacement therapy noted that the addition of this compound led to a decrease in HDL cholesterol. researchgate.net Research in female monkeys administered a high dose of norethisterone acetate also demonstrated decreases in serum total lipids, phospholipids, triglycerides, and total cholesterol, along with reductions in HDL, LDL, and VLDL cholesterol fractions. nih.gov
In the context of atherosclerosis, a study in cholesterol-fed rabbits found that this compound enhances the antiatherogenic effect of 17β-estradiol. ahajournals.orgahajournals.org This protective effect was only partially attributed to the observed changes in serum lipids and lipoproteins. ahajournals.orgahajournals.org
Here is a summary of the effects of this compound on lipid profiles from a meta-analysis:
Interactive Data Table: Meta-Analysis of 17β-Estradiol and Norethisterone Acetate on Lipid Profile| Lipid Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | P-value |
|---|---|---|---|
| LDL-C | -13.49 mg/dL | -16.46 to -10.52 | < 0.001 |
| HDL-C | -3.57 mg/dL | -5.56 to -1.58 | < 0.001 |
| Total Cholesterol | -19.33 mg/dL | -24.14 to -14.52 | < 0.001 |
| Triglycerides | -10.86 mg/dL | -16.06 to -5.13 | < 0.001 |
Source: nih.gov
The influence of this compound on carbohydrate metabolism and glucose tolerance has yielded varied results across different studies. A meta-analysis of RCTs indicated that the combination of 17β-estradiol and norethisterone acetate led to favorable changes, including a decrease in HbA1c, fasting glucose, and insulin (B600854) levels. frontiersin.org
However, other research presents a more complex picture. A study involving postmenopausal women found that while oral estradiol (B170435) alone improved insulin sensitivity, the addition of this compound counteracted this beneficial effect. nih.govkcl.ac.ukoup.com Similarly, a study on women using an oral contraceptive containing this compound reported a moderate deterioration in glucose tolerance after three months of use, which then appeared to stabilize. nih.gov In contrast, a study on healthy women receiving injectable contraceptives with norethisterone enanthate found no impairment in carbohydrate metabolism. nih.gov
The following table summarizes findings on carbohydrate metabolism from a meta-analysis:
Interactive Data Table: Meta-Analysis of 17β-Estradiol and Norethisterone Acetate on Glucose Metabolism| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | P-value |
|---|---|---|---|
| HbA1c | -0.65% | -1.15 to -0.15 | 0.011 |
| Fasting Glucose | -11.05 mg/dL | -16.6 to -5.5 | < 0.001 |
| Insulin | -1.35 mIU/L | -2.20 to -0.50 | 0.001 |
Source: frontiersin.org
Bone Mineral Density (BMD) Research
This compound has been investigated for its effects on bone health, particularly in preventing bone loss associated with low estrogen levels.
Research has shown that this compound can have a positive impact on bone mineral density (BMD), especially in hypoestrogenic conditions such as menopause. researchgate.net When combined with estradiol, it has been found to prevent bone loss in postmenopausal women. nih.govnih.gov this compound is thought to exert these beneficial effects on bone through its estrogenic and androgenic properties. researchgate.netsemanticscholar.org
Gonadotropin-releasing hormone (GnRH) agonists are effective in treating conditions like endometriosis but induce a hypoestrogenic state that can lead to significant bone loss. nih.govnih.govnih.gov this compound is used as "add-back" therapy to counteract this side effect. researchgate.netresearchgate.netnih.gov
Studies have demonstrated that adding this compound to GnRH agonist treatment effectively preserves bone mineral density. nih.govjwatch.org Research involving adolescents and young women with endometriosis showed that add-back therapy with this compound, particularly in combination with conjugated equine estrogens, successfully maintained bone health over a 12-month period. nih.govjwatch.org A prospective, randomized trial found that combination therapy with a GnRH agonist and norethindrone significantly reduced the loss of lumbar spine bone mineral density compared to the GnRH agonist alone. nih.gov
The following table presents results from a study on add-back therapy for adolescents with endometriosis:
Interactive Data Table: Bone Mineral Density Z-Scores in Adolescents on GnRH Agonist with this compound Add-Back| Bone Density Measurement Site | Mean BMD Z-Score (± SD) | Range of BMD Z-Score |
|---|---|---|
| Total Hip | -0.24 (± 1.0) | -2.4 to 1.7 |
| Lumbar Spine | 0.55 (± 1.1) | -2.8 to 1.4 |
Source: nih.gov
Cardiovascular System Research
The cardiovascular effects of this compound have been a key area of investigation. A pooled analysis of four large prospective cohort studies involving approximately 80,000 women found no significant difference in the risk of venous or arterial thromboembolism in users of low-dose oral contraceptives containing this compound compared to those containing levonorgestrel (B1675169). researchgate.net
Research in a rabbit model of atherosclerosis suggested that this compound enhances the antiatherogenic effect of 17β-estradiol, indicating a potential cardiovascular benefit that is not solely dependent on lipid profile changes. ahajournals.orgahajournals.orgahajournals.org Furthermore, a review has suggested that this compound has positive or neutral effects on cardiovascular health. bmj.com
Thromboembolic Event Risk Assessment
Research into the thromboembolic risk associated with this compound has yielded nuanced findings, often highlighting a dose-dependent relationship. When used in combined oral contraceptives, a pooled analysis of four large prospective cohort studies involving approximately 80,000 women found that the risk of venous thromboembolism (VTE) for norethisterone/norethisterone acetate was similar to that of levonorgestrel, a commonly used progestin. nih.gov The adjusted hazard ratio for norethisterone/norethisterone acetate relative to levonorgestrel was 0.73 (95% confidence interval, 0.48–1.11), leading researchers to conclude that a 1.5-fold increased VTE risk could be excluded. nih.gov
However, the risk profile appears to change with higher, therapeutic doses of this compound used for conditions like abnormal uterine bleeding (AUB) and endometriosis. contemporaryobgyn.netbmj.com While contraceptive doses (0.35 mg) are not associated with an increased risk of VTE, there is less clarity regarding the higher doses (2.5 mg to 15 mg). contemporaryobgyn.net Some studies suggest that therapeutic doses may be associated with a moderately increased risk of VTE. bmj.com A nested matched case-control study identified an increased odds of incident acute VTE with higher-dose progestogens. nih.gov Specifically, the use of oral this compound was significantly associated with increased odds of VTE compared with nonuse, with an adjusted odds ratio (aOR) of 3.00 (99% CI 1.96–4.59). nih.gov This increased risk is thought to be partly due to the partial metabolism of norethisterone to ethinylestradiol. researchgate.net It's important to note that the underlying conditions for which therapeutic progestogens are prescribed might also influence this risk. bmj.com
Thromboembolic Event Risk with this compound
| Study Type | Comparison Group | Key Finding | Adjusted Odds Ratio (aOR) / Hazard Ratio (HR) | Citation |
|---|---|---|---|---|
| Pooled analysis of 4 prospective cohort studies | Levonorgestrel-containing combined oral contraceptives | Similar VTE risk profile to levonorgestrel. | HR: 0.73 (95% CI, 0.48–1.11) | nih.gov |
| Nested matched case-control study | Nonuse of progestogens | Significantly increased odds of VTE with higher-dose oral this compound. | aOR: 3.00 (99% CI 1.96–4.59) | nih.gov |
Hepatic and Gastrointestinal System Research
The impact of this compound on the hepatic and gastrointestinal systems has been a subject of clinical investigation. In the gastrointestinal tract, research, particularly in patients with colorectal endometriosis, has shown that this compound can lead to significant improvements in symptoms such as diarrhea, intestinal cramping, and passage of mucus. oup.comnih.gov It also effectively eliminated symptoms tied to the menstrual cycle, including cyclical rectal bleeding and diarrhea. oup.comnih.gov However, the treatment did not show a significant effect on constipation, abdominal bloating, or the feeling of incomplete evacuation. nih.govoup.com
Regarding the hepatic system, this compound is primarily metabolized in the liver. patsnap.com High-dose (10 mg/day) this compound has been associated with abnormal liver function tests, including elevated liver enzymes. wikipedia.org There have been rare reports of norethindrone-induced transaminitis (elevated alanine (B10760859) transaminase and aspartate transaminase levels) in patients treated for endometriosis. semanticscholar.org In a case series of 10 patients, liver function tests normalized within one to twelve months after discontinuing the medication. semanticscholar.org Additionally, the use of this compound, particularly at doses above 10 mg per day, may be associated with an increased risk for developing hepatic adenomas, which is likely due to its peripheral conversion to ethinyl estradiol. researchgate.net
Breakthrough Bleeding Patterns and Management
Breakthrough bleeding, or unscheduled spotting and bleeding, is a known side effect of hormonal therapies, including this compound. the-hospitalist.orgnih.gov The incidence of breakthrough bleeding can be influenced by the progestin type and dose. the-hospitalist.org In some studies, pills containing norethisterone were associated with higher rates of breakthrough bleeding compared to those with levonorgestrel. the-hospitalist.org For women experiencing breakthrough bleeding, particularly those on continuous use, switching to a pill containing this compound has been suggested as a management strategy. helloclue.com
In a study of women with rectovaginal endometriosis treated with this compound over five years, vaginal bleeding was one of the more common adverse effects, reported by 23.3% of the participants. endometriozisdernegi.org In a pilot study on colorectal endometriosis, the dose of this compound was increased from 2.5 mg/day if breakthrough bleeding occurred. oup.comnih.gov Management strategies for breakthrough bleeding on hormonal contraceptives can include a 3-day hormone-free interval or, in some cases, the use of nonsteroidal anti-inflammatory drugs (NSAIDs). navy.mil
Ocular and Neurological System Studies
The potential effects of this compound on the ocular and neurological systems have been noted, though some relationships remain to be definitively confirmed. There is available evidence suggesting a possible association between the use of estrogen-progestin combinations and neuro-ocular lesions such as optic neuritis or retinal thrombosis; however, this link has not been conclusively established or refuted for this compound alone. medcentral.com Patients are advised to discontinue the medication and seek medical attention for symptoms like sudden vision loss, blurred vision, double vision, or migraine. fda.gov
In the realm of neurological research, preclinical studies have investigated the neuroprotective properties of synthetic progestins. Some studies have shown that this compound can have variable effects. For instance, one study in cultured neurons found that this compound was neuroprotective against apoptosis but did not affect the expression of brain-derived neurotrophic factor (BDNF). nih.gov Another study in middle-aged ovariectomized rats indicated that high-dose this compound treatment impaired working and reference memories. karger.com Conversely, other research suggests that progestogens can have beneficial effects in models of motoneuron degeneration. researchgate.net
Long-Term Patient Compliance and Study Withdrawal Rates Due to Adverse Events
Long-term patient compliance with this compound therapy is influenced by its efficacy and side effect profile. A significant retrospective cohort study evaluated the use of this compound for the treatment of rectovaginal endometriosis over a five-year period. endometriozisdernegi.orgnih.gov Of the 103 women who initiated the treatment, 61 (59.2%) completed the five-year follow-up. endometriozisdernegi.orgnih.gov
5-Year this compound Study Withdrawal Data for Endometriosis Treatment
| Metric | Number of Patients | Percentage of Total (N=103) | Citation |
|---|---|---|---|
| Initial Study Population | 103 | 100% | endometriozisdernegi.orgnih.gov |
| Completed 5-Year Follow-up | 61 | 59.2% | endometriozisdernegi.orgnih.gov |
| Withdrew Due to Adverse Effects | 16 | 15.5% | researchgate.net |
| Withdrew for Surgical Intervention | 9 | 8.7% | endometriozisdernegi.org |
| Total Withdrawals | 42 | 40.8% | endometriozisdernegi.org |
Analytical Methodologies for Norethindrone Acetate Quantification
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC methods are widely employed for the routine analysis of norethindrone (B1679910) acetate (B1210297) due to their precision, accuracy, and robustness. These methods are developed and validated in accordance with guidelines from the International Conference on Harmonisation (ICH) to ensure their suitability for their intended purpose.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of norethindrone acetate. This technique utilizes a nonpolar stationary phase (typically a C18 or C8 column) and a polar mobile phase.
Several RP-HPLC methods have been developed for the determination of this compound. For instance, a simple and efficient RP-HPLC method was developed using a Thermo Scientific C18 column (250×4.6 mm ID, 5 µm pore size) with a mobile phase consisting of deionized water and acetonitrile (60:40, v/v). The analysis was performed at an isocratic flow rate of 1.3 ml/min with UV detection at 245 nm. ijpsonline.com Another method employed a Phenomenex BDS C18 column (250 × 4.6 mm, 5µ) with a mobile phase of methanol and 10 mM phosphate (B84403) buffer (pH 2.0) in a ratio of 84:16 v/v, at a flow rate of 1mL/min and UV detection at 220 nm. researchgate.net In this particular method, this compound eluted at approximately 4.7 minutes. researchgate.net
The selection of the mobile phase composition is critical for achieving optimal separation. Different combinations, such as methanol and water, acetonitrile and water, and methanol and acetonitrile, have been investigated to find the best elution conditions. A mixture of trimethylamine buffer (pH 2.5) and acetonitrile has been shown to provide good elution patterns and satisfactory results.
The validation of these RP-HPLC methods typically includes parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.comjapsonline.com Linearity is often established over a concentration range, for example, from 5 to 1000 µg/mL. researchgate.net
Interactive Data Table: Comparison of RP-HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Thermo Scientific C18 (250×4.6 mm, 5 µm) ijpsonline.com | Phenomenex BDS C18 (250 × 4.6 mm, 5µ) researchgate.net | Inertsil ODS-3V (150 x 4.6mm, 5μ) |
| Mobile Phase | Deionized water:Acetonitrile (60:40, v/v) ijpsonline.com | Methanol:Phosphate buffer (pH 2.0) (84:16 v/v) researchgate.net | Amine buffer (pH 2.5):Acetonitrile |
| Flow Rate | 1.3 ml/min ijpsonline.com | 1.0 mL/min researchgate.net | Not Specified |
| Detection Wavelength | 245 nm ijpsonline.com | 220 nm researchgate.net | 240 nm |
| Elution Time | Not Specified | 4.7 min researchgate.net | Not Specified |
Stability-Indicating HPLC Assays
Stability-indicating HPLC methods are essential for determining the presence of degradation products of this compound in pharmaceutical formulations. These methods are designed to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products that may form under various stress conditions.
Forced degradation studies are conducted to develop and validate these methods. longdom.org this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis. longdom.orgijpsjournal.com The resulting degradation products are then separated from the parent drug using an appropriate HPLC method. For example, a study subjected this compound to reflux with 1N hydrochloric acid, 1N sodium hydroxide, and 30% hydrogen peroxide, as well as exposure to UV radiation. researchgate.net
A developed stability-indicating method was able to separate norethindrone from its process impurities and degradation products, including Norandrostenedione (Imp-A), Norethindrone enolether (Imp-B), Delta-5(6)Norethindrone (Imp-C), and Delta-5(10)Norethindrone (Imp-D). longdom.org The peak purity of the norethindrone peak is assessed in all degradation samples to ensure that there are no co-eluting peaks, confirming the specificity and stability-indicating nature of the method. longdom.org
Ultraviolet-Visible (UV-Vis) spectroscopy is the most commonly used detection technique in HPLC for the quantification of this compound. ijpsonline.comjapsonline.com The selection of the detection wavelength is based on the UV spectrum of this compound, which typically shows significant absorbance around 240-256 nm. sphinxsai.com
For instance, a UV-Vis detector set at 245 nm has been used in an RP-HPLC method for the determination of norethindrone. japsonline.com In another method, the wavelength selected for detection was 240 nm, as the drug showed significant absorbance at this wavelength. A Diode Array Detector (DAD) can also be utilized, allowing for simultaneous analysis at multiple wavelengths, for example, at 210 nm and 240 nm for the analysis of impurities. longdom.orgijpsjournal.com
Beyond its use as a detector for HPLC, UV-Visible spectroscopy has also been developed as a standalone method for the estimation of this compound in bulk and pharmaceutical dosage forms. wisdomlib.org A simple, accurate, and economic UV-Vis spectroscopic method was developed using a solvent system of methanol and water (50:50) with a maximum absorbance observed at 256 nm. wisdomlib.org This method was validated and showed a linearity range of 25 to 150 µg/mL with a correlation coefficient of 0.9979. wisdomlib.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer higher sensitivity and selectivity compared to HPLC with UV detection, making them particularly suitable for the quantification of low concentrations of this compound in complex biological matrices.
A sensitive and stability-indicating gradient reverse phase ultra-high performance liquid chromatography (UHPLC) method with photodiode array (PDA) and mass spectrometry (MS) detection has been developed for the assay of this compound and its organic impurities. researchgate.net This method utilized a Zorbax SB-C18 analytical UHPLC column (100 x 2.1 mm, 1.8 μm particle size). researchgate.net
The quantification of this compound in human plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS is the preferred method for such applications due to its ability to detect and quantify the analyte at very low concentrations.
A UPLC-MS/MS method was successfully developed and validated for the determination of norethindrone from human plasma. qps.com This method achieved a lower limit of quantification (LLOQ) of 50 pg/mL using only 50 µL of plasma sample. qps.com The chromatographic separation was performed on an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with an isocratic mobile phase. qps.com
For compounds like norethindrone that may lack a readily ionizable functional group for mass spectrometry, derivatization can be employed to enhance the MS sensitivity. A derivatization strategy utilizing hydroxylamine was developed to increase the MS sensitivity of norethindrone. qps.com This approach allowed for the achievement of a low LLOQ of 50 pg/mL. qps.com The derivatized compound was then analyzed by LC-MS/MS.
Interactive Data Table: UPLC-MS/MS Method for Norethindrone in Human Plasma
| Parameter | Details |
| Instrumentation | Shimadzu Nexera HPLC, AB Sciex API-6500 MS/MS qps.com |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm qps.com |
| Mobile Phase | A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v), B: Acetonitrile (Isocratic) qps.com |
| Sample Volume | 50 µL qps.com |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL qps.com |
| Derivatization Agent | Hydroxylamine qps.com |
Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)
The primary goal of sample preparation is to isolate this compound from complex biological matrices like plasma, serum, or tissue, thereby removing interfering substances and concentrating the analyte for analysis. The choice of technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method employed.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of this compound. This method involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. For instance, in one method, this compound was extracted from human plasma at a basic pH into a diethyl ether-dichloromethane (3:2, v/v) mixture nih.gov. Similarly, LLE has been effectively used for plasma samples in studies analyzing norethindrone, the active metabolite of this compound researchgate.netresearchgate.net. The efficiency of LLE relies on the proper selection of the organic solvent and pH to maximize the transfer of the analyte into the organic phase while minimizing the extraction of endogenous interferences.
Solid-Phase Extraction (SPE) offers a more selective and often cleaner alternative to LLE, reducing solvent consumption and emulsion formation nih.gov. SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This technique has been successfully applied to the analysis of norethindrone and other progestogens in water samples, demonstrating its high selectivity researchgate.netjapsonline.com. The choice of sorbent (e.g., C18, HLB) is critical for achieving optimal retention and recovery of this compound.
A variation of LLE, Supported Liquid Extraction (SLE) , has also been employed for the rapid and simple determination of norethindrone in human plasma nih.gov. SLE uses a chemically inert solid support onto which the aqueous sample is loaded. An immiscible organic solvent is then passed through the support, extracting the analyte in a manner analogous to LLE but with improved efficiency and reproducibility nih.gov.
Method Validation Parameters for Bioanalytical Assays
Validation of bioanalytical methods is essential to ensure their reliability for the intended application. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures ijpsjournal.comlongdom.orgresearchgate.net. Key parameters evaluated during the validation of quantitative assays for this compound include linearity, range, accuracy, precision, limits of detection and quantitation, recovery, and matrix effects nih.govjapsonline.com.
Linearity and Range Determination
Linearity demonstrates the direct proportionality between the analytical response and the concentration of this compound over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.
For the analysis of this compound and its related substances, methods have demonstrated excellent linearity. This is typically assessed by preparing calibration curves from a series of standards at different concentrations and evaluating the correlation coefficient (r or r²) of the regression line. An r² value close to 1.0 indicates a strong linear relationship.
| Analytical Method | Range | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 0.05–5 µg/mL | > 0.999 | japsonline.com |
| HPLC | 0.25-50 µg/mL | 0.9998 | researchgate.net |
| RP-HPLC-DAD | LOQ to 150% of specification | > 0.99 | longdom.org |
| RP-LC | Specified concentration range | > 0.99 | sphinxsai.com |
| UPLC/MS/MS | 50.0-25000 pg/mL | Not specified | nih.gov |
This table presents linearity data from various validated analytical methods for this compound.
Accuracy and Precision Assessment
Accuracy refers to the closeness of the measured value to the true value, often expressed as the percentage of recovery. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Validation studies for this compound assays report both intra-day and inter-day accuracy and precision to demonstrate the method's reproducibility over time and by different analysts nih.gov. According to guidelines, for accuracy, the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%. For precision, the RSD should not exceed 15% (20% at the LLOQ) fda.gov.
| Analytical Method | Parameter | Finding | Reference |
| UPLC/MS/MS | Inter-run Accuracy | 99.2-108.4% | nih.gov |
| UPLC/MS/MS | Inter-run Precision (CV) | < 8.1% | nih.gov |
| RP-LC | Accuracy (% Recovery) | 94.9 – 105.9% | sphinxsai.com |
| RP-HPLC-DAD | Precision (RSD) | < 10% for impurities | longdom.org |
| HPLC | Reproducibility | Within 2.16% | researchgate.net |
This table summarizes accuracy and precision findings from different analytical methods for this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy japsonline.com. These parameters define the sensitivity of the analytical method. The LOQ is a critical parameter for pharmacokinetic studies, as it determines the lowest concentration that can be reliably measured in biological samples.
Various studies have established the LOD and LOQ for this compound and its related compounds using different analytical techniques.
| Analytical Method | Analyte | LOD | LOQ | Reference |
| UHPLC-PDA | Impurities | 0.001% - 0.015% | 0.003% - 0.05% | researchgate.net |
| RP-HPLC | Norethindrone | 0.022 µg/mL | 0.061 µg/mL | japsonline.com |
| HPLC | This compound | 0.0625 µg/mL | 0.125 µg/mL | researchgate.net |
| RP-HPLC-DAD | Impurities A, B, C, D | 0.01 - 0.025 (units not specified) | 0.02 - 0.05 (units not specified) | longdom.org |
This table provides the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound and its impurities from several studies.
Recovery and Matrix Effects
Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is successfully transferred from the original matrix to the final analytical solution. The matrix effect is the influence of co-eluting, interfering substances from the biological matrix on the ionization and measurement of the analyte, leading to signal suppression or enhancement biotage.comnih.gov.
Assessing these parameters is crucial for methods employing mass spectrometry, such as LC-MS/MS. High and consistent recovery is desirable, while minimal matrix effect is essential for accurate quantification. In one UPLC-MS/MS method for norethindrone, the mean percent recovery was 84.8%, with values ranging from 80.3% to 87.5% across different concentrations qps.com. The internal standard (IS) normalized matrix factor was close to 1.0 (0.978 to 0.986), indicating that the matrix had a negligible effect on quantification qps.com. Another study reported a recovery value of 101.90% for an HPLC method researchgate.net.
| Analytical Method | Parameter | Finding | Reference |
| UPLC-MS/MS | % Recovery | 80.3% - 87.5% | qps.com |
| UPLC-MS/MS | IS Normalized Matrix Factor | 0.978 - 0.986 | qps.com |
| HPLC | % Recovery | 101.90% | researchgate.net |
This table details the recovery and matrix effect data for this compound analysis.
Advanced Research Directions and Emerging Therapeutic Strategies
Novel Drug Delivery Systems and Formulations
The development of advanced drug delivery systems for norethindrone (B1679910) acetate (B1210297) aims to improve efficacy, patient compliance, and minimize side effects by maintaining stable therapeutic concentrations.
Controlled-release formulations of norethindrone acetate are designed to release the medication gradually over a prolonged period. plenumbiotech.comadorefem.com This approach helps in maintaining consistent blood levels of the drug, which may enhance its effectiveness and reduce side effects compared to immediate-release versions. adorefem.comdrugsincontext.com These formulations are being explored for managing conditions like abnormal uterine bleeding (AUB), with the goal of providing a safer and more efficient treatment regimen with high patient compliance. drugsincontext.com
One innovative approach is the development of a novel intrauterine device (IUD) designed for the sustained, localized release of this compound (NETA). nih.gov A study detailed the fabrication of a hollow, cylindrical platform using ethyl cellulose (B213188) (EC) and polycaprolactone (B3415563) (PCL) for implantation in the uterine cavity. nih.gov The release mechanism for NETA from this device was found to involve both diffusion and polymer relaxation. nih.gov Such systems hold promise as a counter-estrogenic intervention in treating conditions like the genitourinary syndrome of menopause by delivering the progestogen directly to the target tissue. nih.gov Transdermal sustained-release formulations, some combining norethindrone and this compound, have also been developed to achieve and maintain therapeutic serum levels. google.com
Researchers are investigating the synergistic effects of combining systemic and local delivery of progestins to optimize treatment for conditions like endometriosis. A notable strategy involves the concurrent use of an oral progestin with a local uterine delivery system. childrenshospital.org
A prospective, randomized trial was designed to evaluate the efficacy of combining the levonorgestrel-releasing intrauterine system (LNG-IUD) with daily oral this compound. childrenshospital.org The primary hypothesis is that this dual-delivery approach will improve bleeding patterns and maximize pain control in adolescents with surgically confirmed endometriosis. childrenshospital.org The locally acting LNG-IUD is effective in the uterine cavity, but may not fully suppress endometriosis pain on its own, while the systemic NETA is intended to manage symptoms more broadly. childrenshospital.org It is believed that this combination could be an optimal strategy to effectively treat pain, control bleeding, and improve continuation rates of the IUD. childrenshospital.org
Other combination therapies include oral tablets containing NETA with estradiol (B170435) or relugolix (B1679264) for conditions like uterine fibroids and postmenopausal symptoms, as well as transdermal patches that deliver both estradiol and NETA continuously. nih.govcontemporaryobgyn.net
| Parameter | Description |
|---|---|
| Condition Treated | Pelvic pain due to endometriosis in adolescents |
| Interventions | 1. Levonorgestrel-releasing IUD (local) + Oral this compound (systemic) 2. Levonorgestrel-releasing IUD (local) + Oral Placebo (control) |
| Primary Hypothesis | The addition of systemic NETA to the local LNG-IUD will improve bleeding patterns and maximize pain control. childrenshospital.org |
| Study Design | Double-blind, randomized, prospective trial. childrenshospital.org |
| Key Outcome Measures | Improvement in bleeding patterns, reduction in pelvic pain scores, and IUD continuation rates. childrenshospital.org |
Genomic and Proteomic Investigations
Genomic and proteomic studies are crucial for elucidating the precise molecular mechanisms through which this compound exerts its effects, influencing gene expression and cellular pathways.
Transcriptomic analyses have revealed that this compound (NETA) significantly alters gene expression in target cells, and these effects can be distinct from those of other progestins. escholarship.org The binding of the NETA-receptor complex to DNA modulates the transcription of specific genes, leading to changes in protein expression that produce the hormone's physiological effects. patsnap.com
A study comparing different progestins found that NETA and levonorgestrel (B1675169) (structurally related to testosterone) altered the expression of more than double the number of genes in human endometrial stromal fibroblasts compared to progesterone (B1679170) or medroxyprogesterone (B1676146) acetate (MPA). escholarship.org Furthermore, NETA's impact on gene expression was found to be more independent of the presence of estradiol compared to other progestins. escholarship.org
Specific gene expression changes have been identified in various tissues:
Endometrial and Neuronal Cells : In cultured neurons, NETA did not significantly alter the mRNA expression of estrogen receptor alpha (ERα) or beta (ERβ), a distinct effect compared to MPA, which decreased their expression. nih.gov In endometrial epithelial cells, NETA has been found to upregulate Wnt-7a gene expression, which may contribute to its antineoplastic properties. medcraveebooks.com
Coagulation Factors : In vitro studies using human liver and endothelial cells have shown that NETA directly modulates the expression of genes involved in coagulation. medcraveebooks.comnih.gov It downregulates the expression of fibrinogen and prothrombin genes while upregulating the expression of tissue factor (TF), tissue factor pathway inhibitor (TFPI), and tissue plasminogen activator (tPA). medcraveebooks.comnih.gov
| Gene | Cell Type | Effect of NETA | Reference |
|---|---|---|---|
| Fibrinogen | Hepatocytes | Downregulated | medcraveebooks.comnih.gov |
| Prothrombin | Hepatocytes | Downregulated | medcraveebooks.comnih.gov |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Hepatocytes | Upregulated | nih.gov |
| Tissue Factor (TF) | Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulated | medcraveebooks.comnih.gov |
| Tissue Factor Pathway Inhibitor (TFPI) | HUVECs | Upregulated | medcraveebooks.comnih.gov |
| Tissue Plasminogen Activator (tPA) | HUVECs | Upregulated | nih.gov |
| Wnt-7a | Endometrial Epithelial Cells | Upregulated | medcraveebooks.com |
| Estrogen Receptor α (ERα) | Cultured Neurons | No significant effect | nih.gov |
| Estrogen Receptor β (ERβ) | Cultured Neurons | No significant effect | nih.gov |
Progestin agonism, including the action of this compound, triggers a cascade of events that affect multiple cellular pathways. While comprehensive proteomic analyses specific to NETA are still emerging, studies on its gene expression effects and the broader actions of progestins provide significant insights.
The primary mechanism involves the progesterone receptor (PR), a ligand-activated transcription factor that regulates genes controlling key cellular functions. patsnap.commedcraveebooks.com Beyond direct gene regulation, progestins can rapidly activate cytoplasmic signaling kinases, such as the c-Src and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org Activation of the MAPK pathway can, in turn, regulate cell cycle molecules like cyclin D1, influencing cellular proliferation. oup.com
Key pathways affected by progestin agonism include:
Cell Cycle and Proliferation : Progestins can induce the expression of genes like cyclin D1 and cyclin E, promoting cell cycle progression. oup.com In breast cancer cells, progestins have been shown to increase the expression and activity of proteins involved in glucose uptake, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway, supporting cellular growth. oup.com
Inflammation and Angiogenesis : Transcriptomic studies of NETA suggest it promotes anti-inflammatory and pro-angiogenic profiles and alters pathways related to extracellular matrix integrity. escholarship.org
Coagulation Cascade : By modulating the expression of genes for factors like fibrinogen, prothrombin, and plasminogen activators, NETA directly influences the coagulation pathway. nih.gov
Real-World Evidence and Observational Studies on Long-Term Outcomes
Real-world evidence (RWE) and observational studies play a critical role in understanding the long-term effectiveness and safety of this compound (NETA) outside the controlled environment of clinical trials. cda-amc.ca These studies provide valuable insights into how NETA performs in a broader, more diverse patient population over extended periods. cda-amc.ca
One significant area of long-term NETA research is in the management of endometriosis. A retrospective cohort study evaluated the efficacy and acceptability of NETA over a five-year period in women with rectovaginal endometriosis. endometriozisdernegi.orgnih.gov The study found that 59.2% of the 103 women included completed the five-year follow-up. nih.gov Among those who completed the study, 68.8% reported being satisfied or very satisfied with the treatment. endometriozisdernegi.orgnih.gov This indicates a good level of patient satisfaction and tolerability for long-term use in a real-world setting. The study also demonstrated a significant decrease in chronic pelvic pain and deep dyspareunia over the five years. nih.gov However, it was noted that in about 11.9% of patients, a volumetric increase in rectovaginal nodules was observed, underscoring the need for monitoring during long-term therapy. endometriozisdernegi.orgnih.gov
Observational studies have also been instrumental in assessing the real-world effectiveness of shifting between different hormonal treatments for endometriosis. One study investigated outcomes for women who switched from oral contraceptives to NETA, or vice versa, due to intolerance. karger.com This type of research reflects the complexities of clinical practice where treatment adjustments are common. karger.com
The long-term impact of NETA on bone mineral density (BMD) is another crucial aspect addressed by real-world data. When used as an add-back therapy with gonadotropin-releasing hormone (GnRH) agonists for conditions like endometriosis, NETA has been shown to mitigate the bone loss associated with these agents. jmcp.orgmdpi.comresearchgate.net The estrogenic properties of NETA are thought to contribute to this protective effect on bone. researchgate.net However, some studies have raised concerns about potential BMD loss with prolonged NETA use, particularly in adolescents, although routine monitoring with DEXA scans is not a common practice. nih.gov A phase 3B study is currently underway to assess BMD with continuous use of a relugolix combination tablet containing estradiol and this compound over 48 months in women with uterine fibroids or endometriosis. clinicaltrials.gov
The risk of venous thromboembolism (VTE) is a significant consideration with hormonal therapies, and observational studies have provided important data on this for NETA. bmj.com A pooled analysis of four large prospective cohort studies directly compared the VTE risk of combined oral contraceptives containing NETA with those containing levonorgestrel. nih.gov The results showed a similarly low rate of thromboembolic events for both, and a 1.5-fold increased risk for NETA-containing contraceptives could be excluded. nih.gov However, the risk appears to be dose-dependent, with therapeutic doses potentially associated with a moderately increased risk compared to contraceptive doses. bmj.com Some case reports have documented rare instances of cerebral venous sinus thrombosis in women taking NETA for menstrual disorders. ijrcog.org
The following tables summarize key findings from real-world evidence and observational studies on the long-term outcomes of this compound.
Table 1: Long-Term Efficacy and Patient Satisfaction with this compound in Endometriosis A retrospective cohort study over a 5-year period.
| Outcome Measure | Finding | Citation |
| Study Completion Rate | 59.2% (61 out of 103 women) | nih.gov |
| Patient Satisfaction (among completers) | 68.8% were satisfied or very satisfied | endometriozisdernegi.orgnih.gov |
| Pain Reduction | Significant decrease in chronic pelvic pain and deep dyspareunia | nih.gov |
| Disease Progression (radiological) | Partial response in 55.9%, stable disease in 32.2%, volumetric increase in 11.9% | nih.gov |
Table 2: Real-World Data on Long-Term Safety Considerations for this compound
| Safety Outcome | Key Findings from Observational Studies | Citation |
| Bone Mineral Density (BMD) | Effective in mitigating GnRH agonist-induced bone loss when used as add-back therapy. Concerns exist for prolonged use in adolescents, but routine screening is uncommon. A long-term (48-month) study is ongoing. | jmcp.orgmdpi.comresearchgate.netnih.govclinicaltrials.gov |
| Venous Thromboembolism (VTE) | In combined oral contraceptives, VTE risk is low and comparable to levonorgestrel-containing pills. The risk may be dose-dependent, with higher therapeutic doses potentially increasing risk. Rare cases of cerebral venous sinus thrombosis have been reported. | bmj.comnih.govijrcog.org |
| Breast Cancer | Long-term use of norethisterone (the active form of NETA) is associated with a slightly increased risk of breast cancer. | bmj.com |
| Lipid Metabolism | May have adverse effects on lipid metabolism. | rxlist.com |
Precision Medicine Approaches for Patient Stratification and Treatment Optimization
Precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient, holds significant promise for optimizing therapies with this compound. imsociety.orgnumberanalytics.com This involves moving beyond a "one-size-fits-all" model to a more nuanced strategy that considers genetic, biomarker, and clinical differences to predict who is most likely to benefit from NETA and who may be at higher risk for adverse effects. imsociety.orgracgp.org.au
Patient Stratification
Patient stratification is a key component of precision medicine, dividing patients into subgroups based on specific characteristics to guide treatment decisions. numberanalytics.comoxfordglobal.com For NETA therapy, this could involve identifying biomarkers that predict treatment response or risk of side effects. For instance, in the context of endometriosis, not all patients respond equally to progestin therapy. endometriozisdernegi.orgresearchgate.net The presence of estrogen and progesterone receptors is a known prerequisite for progestin action, and imbalances in these receptors or other molecular mechanisms can contribute to "progesterone resistance." endometriozisdernegi.orgresearchgate.net
Research is beginning to explore biomarkers that could identify patients who are less likely to respond to progestin therapies like NETA. researchgate.net For example, high expression of progesterone receptor B (PRB) has been associated with a lower probability of progestin resistance in patients with atypical endometrial hyperplasia. researchgate.net While no specific biomarkers for NETA resistance have been established yet, the identification of such markers would be a significant step towards patient stratification. endometriozisdernegi.orgresearchgate.net This would allow clinicians to select patients who are most likely to have a favorable response to NETA, while directing non-responders to alternative treatments in a more timely manner. researchgate.net
Pharmacogenomics and Treatment Optimization
Pharmacogenomics is the study of how an individual's genetic makeup affects their response to drugs. imsociety.orgscholasticahq.com This field aims to optimize drug therapy by tailoring it to a patient's genotype, maximizing efficacy and minimizing adverse effects. imsociety.orgracgp.org.au For hormonal therapies like NETA, pharmacogenomic approaches could help identify women with different dose requirements based on genetic variations in enzymes involved in hormone metabolism. imsociety.org
The partial conversion of NETA to the potent estrogen, ethinylestradiol, is a key aspect of its pharmacology and is relevant to its efficacy and side effect profile, including the risk of VTE. bmj.com Genetic variations in the enzymes responsible for this conversion could influence the levels of circulating ethinylestradiol, thereby affecting both the therapeutic and adverse effects of NETA. Identifying these genetic variants could allow for more personalized dosing strategies.
Currently, the application of pharmacogenomics in gynecology is still an emerging field. frontiersin.org While the concept is well-established, there is a lack of standardized methods and accessibility to genetic testing in routine clinical practice. nih.govmdpi.com Further research is needed to identify specific genetic markers that can reliably predict an individual's response to NETA and to develop clinical guidelines for incorporating this information into prescribing decisions. nih.gov
The table below outlines potential avenues for the application of precision medicine in NETA therapy.
Table 3: Potential Applications of Precision Medicine for this compound Therapy
| Precision Medicine Approach | Potential Application for NETA Therapy | Current Status | Citation |
| Patient Stratification using Biomarkers | Identify patients with endometriosis who are likely to be "progestin-resistant" and may not respond well to NETA. | Research is ongoing to identify reliable biomarkers for progestin resistance, such as progesterone receptor subtypes. No specific biomarkers for NETA resistance have been established. | endometriozisdernegi.orgresearchgate.net |
| Pharmacogenomics | Tailor NETA dosage based on an individual's genetic profile to optimize efficacy and minimize the risk of adverse effects like VTE. This could involve analyzing genes related to hormone metabolism. | This is an emerging area of research. Specific genetic markers to guide NETA therapy have not yet been identified and validated for clinical use. | bmj.comimsociety.orgnih.gov |
Regulatory and Ethical Frameworks in Norethindrone Acetate Research
Regulatory Approval Processes for Therapeutic Indications
The journey of a norethindrone (B1679910) acetate-containing product from laboratory to market involves rigorous evaluation by national regulatory authorities like the U.S. Food and Drug Administration (FDA) and Health Canada. These agencies are responsible for assessing the drug's safety and efficacy for its proposed therapeutic use.
For instance, combination products containing norethindrone acetate (B1210297) have undergone this process. Myfembree, a combination of relugolix (B1679264), estradiol (B170435), and norethindrone acetate, was the subject of a New Drug Submission (NDS) to Health Canada for managing pain associated with endometriosis and heavy menstrual bleeding linked to uterine fibroids. hpfb-dgpsa.cahpfb-dgpsa.cacda-amc.ca Health Canada's review process led to the issuance of a Notice of Compliance, authorizing the drug for market. hpfb-dgpsa.cacanada.ca The submission for Myfembree was classified as a New Active Substance submission, with the estradiol and this compound components having been previously approved for other indications. hpfb-dgpsa.ca
In the United States, the FDA oversees the approval of drugs containing this compound. fda.gov This includes determining whether a previously approved drug, like ESTROSTEP 21 (ethinyl estradiol and this compound), was withdrawn from the market for reasons of safety or effectiveness before approving generic versions (Abbreviated New Drug Applications or ANDAs). federalregister.gov Recently, in July 2024, the FDA approved Femlyv, the first orally disintegrating contraceptive tablet containing this compound and ethinyl estradiol, expanding options for patients who have difficulty swallowing pills. pharmacytimes.comtechtarget.cominpharmd.com This formulation of this compound and ethinyl estradiol had been approved in a swallowable tablet form since 1968. pharmacytimes.cominpharmd.com
The time required for regulatory approval can vary between countries. A retrospective analysis from 2000-2015 found that Health Canada generally took longer to approve hormonal contraceptives compared to the FDA in the U.S. and the MHRA in the U.K. nih.gov
Table 1: Examples of Regulatory Submissions for Products Containing this compound
| Product Name | Active Ingredients | Regulatory Agency | Submission Type | Status |
| Myfembree | Relugolix, Estradiol, this compound | Health Canada | New Drug Submission (NDS) | Notice of Compliance Issued hpfb-dgpsa.cacanada.ca |
| Femlyv | This compound, Ethinyl Estradiol | U.S. FDA | New Drug Application (NDA) | Approved pharmacytimes.cominpharmd.com |
| ESTROSTEP 21 | Ethinyl Estradiol, this compound | U.S. FDA | NDA (Discontinued) | Determined not withdrawn for safety/effectiveness federalregister.gov |
A New Drug Submission (NDS) or New Drug Application (NDA) is a comprehensive document submitted by a drug manufacturer to a regulatory authority. hpfb-dgpsa.cafederalregister.gov It contains extensive data from preclinical and clinical studies to demonstrate the drug's safety and efficacy. For products combining this compound with other active ingredients, the submission must provide evidence for the combination's therapeutic value. hpfb-dgpsa.ca For example, the NDS for Myfembree included data from two large-scale Phase 3 clinical trials to support its use for endometriosis-associated pain. hpfb-dgpsa.ca The only clinical data typically required for an Abbreviated New Drug Application (ANDA) are data demonstrating bioequivalence to the previously approved "listed drug". federalregister.gov
Once a drug is approved, regulatory oversight continues through post-approval surveillance. fda.govnih.gov This process involves monitoring the drug's performance in a real-world population to identify any rare or long-term adverse effects that may not have been apparent in clinical trials. drugs.com Adverse reactions for products containing this compound have been identified through this post-marketing experience. fda.govnih.govdrugs.com These reactions are reported voluntarily from a population of uncertain size, which means it is not always possible to reliably estimate their frequency or establish a causal link to the drug. nih.govdrugs.com
Clinical Trial Design and Methodological Rigor
The clinical development of this compound relies on meticulously designed clinical trials to evaluate its efficacy and safety. These trials are structured to produce reliable data that can support regulatory submissions and inform clinical practice.
Phase 3 clinical trials for combination therapies including this compound, such as for managing symptoms of uterine fibroids, are often designed as multinational, randomized, double-blind, placebo-controlled studies. hpfb-dgpsa.cahpfb-dgpsa.ca For example, the efficacy of a combination of relugolix, estradiol, and this compound was assessed in two replicate 24-week Phase 3 trials (LIBERTY 1 and 2), followed by an extension study. nih.govclinicaltrialsarena.com Similarly, trials for ORIAHNN (elagolix, estradiol, and this compound) involved two 6-month Phase 3 pivotal studies (ELARIS UF-1 and UF-2). oriahnnhcp.com Some studies employ a crossover design, where participants receive different study therapies during consecutive treatment periods. clinicaltrials.gov
All clinical trials involving human subjects must adhere to the principles of Good Clinical Practice (GCP). fda.gov GCP is an international ethical and scientific quality standard for designing, conducting, recording, and reporting trials that involve human participation. cdsco.gov.in Compliance with GCP provides public assurance that the rights, safety, and well-being of trial subjects are protected and that the clinical trial data are credible. fda.govcdsco.gov.in Regulatory bodies like the FDA can inspect clinical trial sites to verify compliance with GCP guidelines. cdsco.gov.in Clinical review documents for NDAs involving this compound explicitly state that the studies were conducted in accordance with GCP principles. fda.gov
Before a clinical trial can begin, the study protocol, informed consent forms, and other related materials must be reviewed and approved by an Institutional Review Board (IRB) or an Independent Ethics Committee (IEC). fda.govnih.govfda.gov These independent bodies are formally designated to review and monitor biomedical research involving human subjects. fda.gov Their primary purpose is to protect the rights and welfare of research participants. fda.gov An IRB has the authority to approve, request modifications to, or disapprove research. fda.gov Clinical trial protocols for this compound explicitly mention approval from the respective Ethics Committee before enrolling subjects. cdsco.gov.in In some cases, such as secondary research using identifiable private information, a study may be deemed exempt from a full IRB review. mdpi.com
Participant recruitment for clinical trials of this compound follows specific inclusion and exclusion criteria. For example, a trial studying the metabolism of norethindrone might include healthy women aged 18-55 with regular menstrual cycles and who have been using non-hormonal contraception. clinicaltrials.gov
A cornerstone of ethical research is the informed consent process. nih.gov Before participating in a trial, each potential subject must be fully informed about all aspects of the research, including its purpose, procedures, potential risks, and benefits. nih.govclinicaltrials.gov This information is provided in an informed consent form, which must be written in language that is easy to understand. nih.govclinicaltrials.gov The participant must then voluntarily agree to participate, free from coercion or undue influence. nih.gov This process ensures that individuals have a comprehensive understanding of the study before deciding to enroll. clinicaltrials.gov For some studies, consent must be obtained prior to a screening visit if it includes procedures not done for routine clinical purposes. clinicaltrials.gov
Clinical trials for this compound are designed with specific primary and secondary endpoints to measure the drug's effectiveness. These endpoints are predefined and serve as the primary basis for evaluating the study's results.
For treatments targeting heavy menstrual bleeding associated with uterine fibroids, a common primary endpoint is the proportion of patients who achieve a menstrual blood loss volume of less than 80 mL and at least a 50% reduction from their baseline volume over a defined period. nih.govclinicaltrialsarena.comoriahnnhcp.comclinicaltrials.gov
Secondary endpoints often include measures of amenorrhea (the absence of bleeding), reduction in pain, improvements in quality of life, changes in hemoglobin levels for anemic patients, and reductions in uterine or fibroid volume. nih.govclinicaltrialsarena.comoriahnnhcp.com In trials for endometriosis, co-primary endpoints might focus on a clinically meaningful reduction in both period pain and pain between periods, without an increase in the use of pain medication. myfembreehcp.com Pharmacokinetic studies may have endpoints such as the serum concentration of norethindrone over time. clinicaltrials.gov
Table 2: Examples of Clinical Trial Endpoints for Therapies Containing this compound
| Indication | Trial | Primary Endpoint(s) | Key Secondary Endpoints |
| Uterine Fibroids | LIBERTY 1 & 2 | Proportion of responders with menstrual blood loss < 80 mL AND ≥ 50% reduction from baseline. nih.govclinicaltrialsarena.com | Amenorrhea rate, change in menstrual blood loss, pain reduction, anemia improvement, uterine volume decrease. nih.govclinicaltrialsarena.com |
| Uterine Fibroids | ELARIS UF-1 & UF-2 | Proportion of women with menstrual blood loss < 80 mL at Final Month AND ≥ 50% reduction from baseline. oriahnnhcp.com | Suppression of bleeding, increase in hemoglobin for anemic patients. oriahnnhcp.com |
| Endometriosis | SPIRIT 1 & 2 | Proportion of women with meaningful reduction in period pain AND pain between periods, without increased analgesic use. myfembreehcp.com | Not specified in provided context. |
| Contraception | Phase I Trial | Abolishment of preovulatory LH and FSH peaks. nih.gov | Incidence of menstrual disorders, changes in cholesterol and triglycerides. nih.gov |
| Pharmacokinetics | Metabolism Study | Change in serum concentration of norethindrone over one week. clinicaltrials.gov | Levels of luteinizing hormone, follicle-stimulating hormone, estradiol, and progesterone (B1679170). clinicaltrials.gov |
Long-Term Safety Monitoring and Pharmacovigilance
The regulatory and ethical frameworks governing this compound research extend robustly into the post-marketing phase, emphasizing long-term safety monitoring and pharmacovigilance. These systems are critical for identifying potential risks that may not have been apparent during pre-approval clinical trials. Regulatory authorities, such as the U.S. Food and Drug Administration (FDA), have established comprehensive programs to continuously evaluate the safety profile of approved drugs, including this compound.
A cornerstone of post-marketing safety surveillance is the FDA Adverse Event Reporting System (FAERS), a database that collects reports of adverse events from healthcare professionals, patients, and pharmaceutical manufacturers. nih.govfda.gov This system allows for the detection of potential safety signals that may warrant further investigation. nih.govfda.gov For hormonal therapies like those containing this compound, this surveillance is particularly crucial due to the potential for long-term effects. The information gathered through FAERS and similar international systems contributes to updated drug labeling and, in some instances, re-evaluation of a product's market approval. fda.gov
Beyond passive reporting systems, regulatory bodies may require or agree to post-marketing studies and clinical trials to investigate specific safety concerns. clinicaltrials.gov These studies are designed to assess the long-term risks associated with a drug in a broader and more diverse patient population than was included in initial clinical trials. For instance, concerns about the risk of venous thromboembolism (VTE) and breast cancer with hormonal therapies have led to numerous long-term observational studies and re-analyses of clinical trial data. pharmaceutical-journal.comservice.gov.uk
The European Medicines Agency (EMA) also plays a significant role in the pharmacovigilance of hormonal contraceptives. The Pharmacovigilance Risk Assessment Committee (PRAC) continuously reviews the safety of these medicines, including those containing progestogens like norethindrone. europa.eu These reviews assess new epidemiological studies and safety data to ensure that the benefits of the medication continue to outweigh the risks. europa.eu
Ethical considerations are paramount in the conduct of long-term safety monitoring and pharmacovigilance. medipharmsolutions.comwalshmedicalmedia.comwalshmedicalmedia.com Key ethical principles include:
Patient Autonomy and Informed Consent: Patients have the right to be informed about the potential risks of their medication and to voluntarily report adverse events. medipharmsolutions.comwalshmedicalmedia.com
Confidentiality and Data Privacy: Patient information collected during pharmacovigilance activities must be kept confidential and handled in accordance with data protection regulations. medipharmsolutions.comwalshmedicalmedia.com
Beneficence and Non-maleficence: The primary goal is to protect the public from harm by identifying and minimizing risks associated with medications. walshmedicalmedia.com
Transparency: Clear and open communication with healthcare providers and the public about the safety findings from pharmacovigilance is essential to maintain trust. walshmedicalmedia.comwalshmedicalmedia.com
The ongoing monitoring and analysis of data from these various sources provide a dynamic and evolving understanding of the long-term safety profile of this compound.
Detailed Research Findings
Long-term safety monitoring has generated significant data on the risks associated with this compound, particularly when used in combination with estrogens for contraception or hormone therapy.
| Study/Analysis Type | Population | Key Findings |
| Venous Thromboembolism (VTE) | ||
| Analysis of FAERS data | Patients on long-term hormone treatment for endometriosis | Procedural complications and product issues were commonly reported. nih.gov |
| Informal review by EMA's PhVWP (now PRAC) | Users of combined hormonal contraceptives | The risk of VTE with any oral CHC is low, though it varies by progestogen type. europa.eu |
| Breast Cancer | ||
| Follow-up to the Women's Health Initiative (WHI) | Postmenopausal women | The use of estrogen plus progestin is associated with an increased risk of breast cancer. pharmacytimes.com |
| Large-scale study of Medicare records | Women over 65 | Combination estrogen and progestogen therapy was found to increase the risk of breast cancer. news-medical.net |
| Other Health Outcomes | ||
| Analysis of FAERS data for melasma | General population | The combination of "Ethinylestradiol and norethindrone" showed a strong association with melasma. nih.gov |
| Survey of healthcare providers | Prescribers of NETA to adolescents | There were varied practices and concerns regarding long-term use, including effects on bone mineral density and hepatic side effects. |
Future Perspectives and Unanswered Questions in Norethindrone Acetate Research
Addressing Gaps in Fundamental Molecular Understanding
While the primary mechanism of norethindrone (B1679910) acetate (B1210297) as a prodrug of norethindrone, which then acts as an agonist for progesterone (B1679170) and androgen receptors, is well-established, significant gaps in our molecular understanding remain. medcraveebooks.comnih.govdrugbank.com The differential effects of norethindrone acetate in various tissues and its off-target actions are not fully elucidated.
Future research should focus on:
Receptor Binding and Gene Regulation: A deeper investigation into the binding affinities of norethindrone and its metabolites to various steroid receptors is warranted. While it is known to bind to progesterone and androgen receptors, the full spectrum of its receptor interactions and the subsequent downstream gene regulation in different cell types are not completely understood. medcraveebooks.comresearchgate.net For instance, research has shown that this compound can exert different transcriptional effects via the androgen receptor compared to the natural androgen dihydrotestosterone (B1667394) (DHT), suggesting a promoter-specific mechanism of action that requires further exploration. medcraveebooks.com
Metabolic Conversion: this compound is partially converted to the potent estrogen, ethinylestradiol. nih.gov The rate and extent of this conversion can vary among individuals, and the clinical implications of this estrogenic activity, particularly in long-term users and in specific patient populations, need more comprehensive investigation. nih.gov
Non-Genomic Signaling Pathways: The role of this compound in activating rapid, non-genomic signaling pathways is an emerging area of interest. Understanding these pathways could provide insights into some of its immediate physiological effects.
Intracrine Modulation: Studies have suggested that osteoblastic cells can bioconvert norethindrone into metabolites that act as estrogen receptor agonists. nih.gov This intracrine modulation, where a hormone is metabolized within a target cell to exert its effect, is a critical area for future research to understand its tissue-specific actions, particularly on bone health. nih.gov
Optimization of Therapeutic Regimens for Diverse Patient Populations
The "one-size-fits-all" approach to this compound therapy is being replaced by a more personalized strategy. Optimizing therapeutic regimens for diverse patient populations is a key area of future research to maximize efficacy and patient satisfaction.
Adolescents: In adolescents, this compound is frequently used for managing conditions like heavy menstrual bleeding and for menstrual suppression. researchgate.net However, research indicates that factors such as obesity and heavy menstrual bleeding may necessitate higher doses to achieve menstrual suppression. nih.gov
Perimenopausal Women: For perimenopausal women, this compound, often in combination with an estrogen, is used to manage irregular bleeding and other menopausal symptoms. nih.gov
Gender-Diverse Individuals: this compound is increasingly utilized for menstrual suppression in transgender and gender-diverse individuals to alleviate gender dysphoria. nih.govresearchgate.netclinician.comseattlechildrens.org Studies have shown high rates of amenorrhea and patient satisfaction in this population. nih.govresearchgate.net
Comparative Outcomes of this compound in Diverse Populations
| Patient Population | Primary Indication | Key Research Findings | Amenorrhea Rates | Patient Satisfaction |
|---|---|---|---|---|
| Adolescents | Menstrual Suppression, Heavy Menstrual Bleeding | Higher doses may be needed in patients with obesity or heavy menstrual bleeding to achieve suppression. nih.gov | Data varies based on dosage and individual factors. | Generally positive, but can be influenced by side effects. |
| Perimenopausal Women | Irregular Uterine Bleeding | Effective in regulating menstrual cycles and reducing bleeding severity. nih.gov | Not the primary goal; aims for cycle regulation. | High when symptoms are effectively managed. |
| Gender-Diverse Individuals | Menstrual Suppression for Gender Dysphoria | High rates of amenorrhea and improved mood and anxiety. nih.govresearchgate.netseattlechildrens.org Dose adjustments are sometimes necessary to control spotting. seattlechildrens.org | 84% at 3 months, 97% at 1 year in one study. nih.gov | High, with significant improvements in menstrually-related dysphoria. nih.govresearchgate.net |
Future research should focus on prospective, comparative studies to establish optimal dosing strategies and to better understand the long-term effects in these diverse populations.
Exploration of Novel Therapeutic Applications and Targets
Beyond its established indications, research is exploring the therapeutic potential of this compound in other gynecological conditions.
Adenomyosis: Adenomyosis, a condition where endometrial tissue grows into the muscular wall of the uterus, is a significant cause of pelvic pain and abnormal bleeding. Retrospective studies have shown that this compound can be an effective and well-tolerated medical treatment for symptomatic adenomyosis, leading to significant improvements in both pain and bleeding scores. researchgate.netnih.govdroracle.ai Future research should include prospective, randomized controlled trials to validate these findings and to determine the optimal treatment regimens. researchgate.net
This compound in the Management of Adenomyosis
| Study Design | Patient Population | Key Outcomes |
|---|---|---|
| Retrospective Chart Review | 28 premenopausal women (27-49 years) with moderate to severe pelvic pain and bleeding | Significant decrease in dysmenorrhea and bleeding scores (p < 0.001). researchgate.netnih.gov |
Polycystic Ovary Syndrome (PCOS): PCOS is a common endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovaries. Oral contraceptives containing progestins with low androgenic activity, such as this compound, are considered a first-line treatment for the management of hirsutism and menstrual irregularities in PCOS. nih.govmdpi.com The progestin component helps to suppress luteinizing hormone (LH) secretion, thereby reducing ovarian androgen production. nih.gov Further research is needed to compare the efficacy of this compound with other progestins and antiandrogens in managing the diverse symptoms of PCOS. mdpi.comnih.gov
Novel Molecular Targets: Research into the molecular mechanisms of this compound may uncover novel therapeutic targets. For example, its interaction with androgen receptors and its influence on various signaling pathways could be harnessed for the treatment of other hormone-sensitive conditions. medcraveebooks.com
Strategies for Enhancing Patient Adherence and Treatment Satisfaction
Optimizing patient adherence and satisfaction is crucial for the successful long-term management of chronic conditions with this compound.
Adherence: Poor adherence to medication is a common problem that can lead to treatment failure. mspz9.gob.ec Research has shown that concomitant use of this compound as add-back therapy with gonadotropin-releasing hormone agonists (GnRHa) for endometriosis is associated with better adherence and persistence with the primary treatment. nih.gov
Satisfaction: Patient satisfaction with this compound therapy is influenced by a variety of factors, including efficacy in managing symptoms and the side effect profile. In gender-diverse adolescents, high rates of satisfaction are reported due to effective menstrual suppression and subsequent reduction in gender dysphoria. nih.govresearchgate.net In a study comparing norethindrone with combined oral contraceptive pills for delaying menstruation, the norethindrone group reported significantly higher satisfaction.
Factors Influencing Patient Adherence and Satisfaction with this compound
| Factor | Key Considerations | Research Findings |
|---|---|---|
| Efficacy | Effective symptom control is a primary driver of satisfaction. | High satisfaction rates are reported when this compound effectively suppresses menstruation in gender-diverse youth nih.govresearchgate.net and manages pain and bleeding in endometriosis. researchgate.net |
| Side Effect Profile | Breakthrough bleeding, mood changes, and weight gain can negatively impact adherence and satisfaction. | Breakthrough bleeding is a common reason for discontinuation. researchgate.net |
| Patient Education | Clear communication about expected outcomes and management of side effects is crucial. | Educational interventions can improve adherence to long-term therapies. mspz9.gob.ec |
| Shared Decision-Making | Involving patients in treatment choices improves satisfaction and adherence. | Particularly important in diverse populations like gender-diverse individuals to align treatment with their goals. nih.gov |
Future research should focus on developing and testing targeted interventions to improve adherence to this compound therapy. This could include patient education programs, personalized counseling, and the use of digital health technologies to provide reminders and support. Understanding the reasons for treatment discontinuation is also essential for developing strategies to improve long-term persistence. researchgate.net
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Norethindrone acetate and its impurities in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) using acetonitrile-water (55:45) mobile phase is recommended, with UV detection at 210 nm for isomer separation. System suitability requires a resolution ≥2.0 between norethindrone and its related compounds (e.g., 6-keto-norethindrone acetate) . The United States Pharmacopeia (USP) specifies impurity thresholds (e.g., ≤1.0% for single impurities, ≤4.0% total impurities) using relative retention times and response factors .
Q. How can researchers determine the aqueous solubility of this compound given its low solubility?
- Methodology : Three approaches are validated:
Co-solvent enhancement : Use water-immiscible organic solvents (e.g., ethanol) to increase dissolution surface area.
Partition coefficient estimation : Measure solubility in an organic solvent (e.g., octanol) and calculate aqueous solubility via group contribution models.
Excess solid method : Saturate the solution with excess compound and quantify via HPLC .
Q. What are the primary pharmacokinetic parameters of this compound, and how are they measured in human studies?
- Parameters : After oral administration, this compound is rapidly deacetylated to norethindrone (tmax ≈2 hours). Key metrics include AUC(0-inf) (166.90±56.28 ng/mL·h), Cmax (26.19±6.19 ng/mL), and half-life (8.51±2.19 hours) . Bioanalytical methods involve plasma sampling and HPLC-MS for quantification.
Advanced Research Questions
Q. How should researchers resolve discrepancies in impurity thresholds between pharmacopeial monographs (e.g., USP vs. international standards)?
- Methodology : Cross-validate methods using a hybrid approach:
- Compare impurity limits (e.g., 6-dehydro-norethindrone acetate: ≤2.2% in USP vs. ≤1.0% in other standards) .
- Perform forced degradation studies (heat, light, pH) to identify stability-related impurities.
- Use orthogonal techniques (e.g., NMR, LC-MS) to confirm impurity structures and reconcile thresholds via inter-laboratory collaborations.
Q. What experimental models are used to study the hydrolysis of this compound in placental or fetal tissues?
- Methodology :
- In vitro incubation : Incubate placental/fetal tissue homogenates with this compound (e.g., 200 µg/mL) at 37°C for 1 hour.
- Extraction and analysis : Use chromatography (TLC/HPLC) to quantify free norethindrone, confirming enzymatic hydrolysis .
- Clinical relevance : Correlate findings with risks of fetal masculinization in maternal exposure studies.
Q. How can deuterated this compound (e.g., this compound-D8) improve pharmacokinetic or metabolic studies?
- Applications :
- Isotope tracing : Use deuterated analogs as internal standards in mass spectrometry to enhance quantification accuracy .
- Metabolic pathway elucidation : Track deuterium retention to identify sites of enzymatic modification (e.g., hepatic CYP3A4 metabolism).
Q. What considerations are critical when designing clinical trials to evaluate cardiovascular risks of this compound in high-risk populations?
- Design framework :
- Population : Postmenopausal women with coronary disease; exclude those with thromboembolic history .
- Outcomes : Monitor CHD events (MI, stroke), venous thromboembolism, and lipid profiles (LDL/HDL changes).
- Statistical power : Account for early risk elevation (Year 1) vs. late risk reduction (Years 4–5) using time-stratified Cox models .
Data Contradiction and Validation
Q. How can researchers address conflicting data on this compound’s hepatotoxicity in preclinical vs. clinical studies?
- Resolution strategy :
- In vitro models : Compare cytotoxicity in hepatocyte cultures (human vs. rodent) to assess species-specific metabolism.
- Biomarker correlation : Measure liver enzymes (ALT/AST) and bilirubin in clinical cohorts, noting cholestatic jaundice cases .
- Dose extrapolation : Adjust preclinical dosing (e.g., rat absorption studies ) to human-equivalent levels using allometric scaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
